pan-HCN-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H37N3O2 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-ethoxy-N-[[1-(4-propan-2-ylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C23H37N3O2/c1-4-28-21-11-7-6-10-20(21)22(27)24-18-23(12-8-5-9-13-23)26-16-14-25(15-17-26)19(2)3/h6-7,10-11,19H,4-5,8-9,12-18H2,1-3H3,(H,24,27) |
InChI Key |
QQURIRADMQBJKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCN(CC3)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of pan-HCN-IN-1
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of pan-HCN-IN-1, a potent inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. We delve into the fundamental mechanism of action, supported by quantitative binding data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows. This guide is intended to serve as a key resource for researchers investigating HCN channel pharmacology and its therapeutic potential.
Introduction to HCN Channels
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a unique family of ion channels that play a critical role in controlling rhythmicity and excitability in both the heart and the central nervous system.[1][2][3] Unlike most voltage-gated channels that open upon depolarization, HCN channels are activated by membrane hyperpolarization.[1][4][5] They conduct a mixed inward cation (Na⁺/K⁺) current known as Ih (or If in the heart), which has a depolarizing influence on the cell membrane.[1][5][6][7] This current is crucial for setting the resting membrane potential, dendritic integration of synaptic inputs, and generating rhythmic firing in neurons and cardiac pacemaker cells.[1][5][8][9]
The HCN family consists of four isoforms (HCN1-4), which can form homo- or heterotetrameric channels.[1][2][6] These isoforms exhibit distinct expression patterns and biophysical properties.[3] HCN1, in particular, is predominantly expressed in the neocortex, hippocampus, and cerebellum.[6][10] Given their role in regulating neuronal excitability, HCN channels have emerged as promising therapeutic targets for a range of neurological disorders, including epilepsy and neuropathic pain.[5][8][9][11] this compound (also known as Compound J&J12e) is a specific inhibitor developed to probe the function of these channels.[12][13]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of HCN channels. Specifically, it has been identified as a potent inhibitor of the HCN1 isoform.[12][13] By binding to the channel, this compound blocks the flow of ions, thereby reducing the Ih current.
The physiological consequences of this inhibition are significant:
-
Reduction of Ih Current: The most direct effect is a decrease in the hyperpolarization-activated inward current.
-
Membrane Potential Hyperpolarization: By blocking the depolarizing Ih current, this compound causes the neuronal resting membrane potential to become more negative (hyperpolarized).[7]
-
Inhibition of Voltage Sag: A hallmark of neurons with active HCN channels is a "voltage sag" in response to a hyperpolarizing current injection. This sag is caused by the slow activation of the Ih current, which counteracts the hyperpolarization. This compound reduces or eliminates this voltage sag response.[12][13][14]
-
Enhanced Synaptic Summation: The Ih current normally dampens the temporal summation of excitatory postsynaptic potentials (EPSPs). By inhibiting this current, this compound enhances EPSP summation.[12][13]
-
Decreased Neuronal Excitability: The cumulative effect of a more hyperpolarized resting potential and altered synaptic integration is a general decrease in neuronal excitability, making it more difficult for the neuron to reach the threshold for firing an action potential.[5]
Quantitative Data: Inhibitory Potency
The potency of this compound has been quantified primarily against the HCN1 isoform. The following table summarizes its inhibitory concentration (IC₅₀) and provides comparative data for other common HCN channel blockers.
| Compound | Target | IC₅₀ | Notes |
| This compound | HCN1 | 58 nM | Also known as Compound J&J12e.[12][13] |
| Zatebradine | pan-HCN | ~1.9 µM | Blocks HCN1, HCN2, HCN3, and HCN4 with similar potency.[13] |
| Ivabradine | pan-HCN | - | A clinically approved HCN channel blocker for cardiac conditions.[2] |
| ZD7288 | pan-HCN | - | A widely used experimental HCN channel blocker.[2][14] |
| CP 339818 | HCN1 | 18.9 µM | Also blocks Kv1.3 and Kv1.4 channels.[13] |
| CP 339818 | HCN4 | 43.4 µM | Potency measured in high chloride conditions.[13] |
Experimental Protocols
The characterization of this compound and its effects on HCN channels relies on established biophysical and neurophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the Ih current and the inhibitory effect of compounds.
-
Objective: To measure hyperpolarization-activated currents (Ih) from cells expressing HCN channels and to quantify the blocking effect of this compound.
-
Cell Preparation:
-
HEK293 or CHO cells are transiently or stably transfected with the specific human HCN isoform (e.g., hHCN1) cDNA.
-
Alternatively, acute brain slices (e.g., from rat hippocampus or cortex) are prepared for studying native HCN channels in neurons.[12]
-
-
Recording:
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a target cell to achieve a "whole-cell" configuration.
-
The membrane potential is held at a depolarized voltage (e.g., -50 mV) where HCN channels are closed.
-
A series of hyperpolarizing voltage steps (e.g., from -60 mV to -150 mV in 10 mV increments) are applied to activate the HCN channels and elicit the Ih current.[15]
-
A baseline recording of Ih is established.
-
This compound is applied to the bath solution at various concentrations.
-
The voltage-step protocol is repeated in the presence of the compound to measure the degree of current inhibition.
-
-
Data Analysis: The peak or steady-state current at each voltage step is measured before and after drug application. This data is used to generate dose-response curves and calculate the IC₅₀ value. The voltage-dependence of channel activation can also be analyzed to see if the compound causes a shift in the activation curve.[15]
Immunohistochemistry
This technique is used to visualize the expression and localization of HCN channels within tissues, providing context for the inhibitor's effects.
-
Objective: To determine the anatomical distribution of HCN1 channels in a specific brain region (e.g., entorhinal cortex).
-
Protocol:
-
Tissue Preparation: An animal is perfused with a fixative (e.g., 4% paraformaldehyde). The brain is extracted, and thin sections (e.g., 50 µm) are cut using a vibratome.
-
Permeabilization: Sections are treated with a detergent (e.g., Triton X-100) to allow antibodies to penetrate the cell membranes.
-
Blocking: The tissue is incubated in a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific to the HCN1 subunit (e.g., rabbit anti-HCN1).[16]
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).[16]
-
Imaging: The sections are mounted on slides and imaged using a fluorescence or confocal microscope to visualize the location of the HCN1 protein.
-
Functional Consequences of HCN1 Inhibition
The blockade of HCN channels by this compound leads to predictable changes in neuronal function, primarily a reduction in excitability. This relationship can be visualized as a logical cascade.
Conclusion
This compound is a potent and specific inhibitor of the HCN1 ion channel. Its mechanism of action involves the direct blockade of the channel pore, leading to a reduction of the Ih current. This results in membrane hyperpolarization and a subsequent decrease in overall neuronal excitability. The well-defined mechanism and high potency make this compound an invaluable pharmacological tool for investigating the diverse physiological and pathophysiological roles of HCN1 channels in the nervous system and a potential starting point for the development of novel therapeutics for disorders characterized by neuronal hyperexcitability.
References
- 1. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening effects of HCN channel blockers on sleep/wake behavior in zebrafish [frontiersin.org]
- 3. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN channels: function and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Altered HCN1 Expression on Brain Function and Its Relationship with Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Regulation of Hyperpolarization-Activated Cyclic-Nucleotide Gated (HCN1) Channels by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCN1 hyperpolarization-activated cyclic nucleotide–gated channels enhance evoked GABA release from parvalbumin-positive interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Characterization of the human HCN1 channel and its inhibition by capsazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HCN1 Channels Control Resting and Active Integrative Properties of Stellate Cells from Layer II of the Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to pan-HCN-IN-1, a Selective HCN1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pan-HCN-IN-1, a selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel isoform 1. Due to the limited publicly available data on a compound with the exact designation "this compound," this guide will utilize the well-characterized selective HCN1/HCN2 inhibitor, MEL55A, as a representative molecule to illustrate the principles of selective HCN1 inhibition. MEL55A shares the characteristic of preferential blockade of neuronal HCN isoforms, making it a suitable proxy for the purposes of this technical guide.
Introduction to HCN Channels and the Rationale for HCN1 Selectivity
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a family of four voltage-gated ion channels (HCN1-4) that play a crucial role in regulating neuronal and cardiac rhythmicity.[1] They are responsible for the "funny" current (If) in the heart and the Ih current in the nervous system.[1] While all four isoforms are expressed in the central and peripheral nervous systems, their distribution and biophysical properties differ, offering an opportunity for targeted therapeutic intervention.[2]
HCN1 is predominantly expressed in the neocortex, hippocampus, and dorsal root ganglion neurons.[2][3] Its rapid activation kinetics suggest a significant role in setting the resting membrane potential and modulating synaptic integration.[1] Dysregulation of HCN1 function has been implicated in various neurological disorders, including epilepsy and neuropathic pain.[3] Therefore, selective inhibition of HCN1 is a promising therapeutic strategy to normalize neuronal excitability with potentially fewer off-target effects compared to non-selective HCN channel blockers. For instance, avoiding the blockade of HCN4, the primary isoform in the sinoatrial node, is critical to minimize cardiovascular side effects such as bradycardia.[3]
Quantitative Data for MEL55A: A Selective HCN1/HCN2 Inhibitor
The following tables summarize the quantitative data for MEL55A, demonstrating its selectivity for HCN1 and HCN2 isoforms over the cardiac isoform, HCN4.[3] The data was generated using whole-cell patch-clamp electrophysiology on HEK293 cells heterologously expressing individual human HCN channel isoforms.[3]
Table 1: Concentration-Dependent Blockade of HCN Isoforms by MEL55A
| Concentration | % Blockade of HCN1 (at -80 mV) | % Blockade of HCN2 (at -80 mV) | % Blockade of HCN4 (at -80 mV) |
| 1 µM | Data not available | Data not available | Data not available |
| 10 µM | ~40% | ~35% | ~15% |
| 30 µM | ~60% | ~55% | ~25% |
Data is estimated from the graphical representation in Dini et al., 2018.[4]
Table 2: Biophysical Properties of HCN Isoforms and the Effect of MEL55A
| Isoform | V½ of activation (Control) | V½ of activation (10 µM MEL55A) | Slope factor (k) (Control) |
| HCN1 | -75.3 ± 1.1 mV | Not reported | 8.9 ± 0.6 |
| HCN2 | -88.9 ± 0.8 mV | Not reported | 7.9 ± 0.3 |
| HCN4 | -99.4 ± 1.2 mV | Not reported | 9.1 ± 0.5 |
Data from Dini et al., 2018.[4] Note: While the publication demonstrates a clear concentration-dependent blockade, explicit IC50 values were not provided in the main text or figures for each isoform.
Data on HCN3: The referenced study on MEL55A did not report its activity against the HCN3 isoform.[3] HCN3 is expressed in the nervous system, but its contribution to neuronal excitability and its role in pathological conditions like neuropathic pain are considered to be less significant compared to HCN1 and HCN2.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the characterization of a selective HCN1 inhibitor like MEL55A.
Heterologous Expression of HCN Channels in HEK293 Cells
This protocol describes the transient transfection of Human Embryonic Kidney 293 (HEK293) cells for the expression of individual HCN channel isoforms.
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
One day prior to transfection, plate the HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
For each well, prepare a transfection mixture containing plasmid DNA encoding the desired human HCN isoform (e.g., pCMV-hHCN1) and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium, according to the manufacturer's instructions.
-
A plasmid encoding a fluorescent marker (e.g., GFP) is often co-transfected to allow for easy identification of transfected cells.
-
Incubate the transfection mixture at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.
-
Add the transfection mixture dropwise to the cells.
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
-
Cell Preparation for Electrophysiology: After the incubation period, the cells are detached from the plate using a non-enzymatic cell dissociation solution, washed with extracellular recording solution, and resuspended for use in patch-clamp experiments.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of HCN channel currents and the assessment of inhibitor potency and selectivity.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Recording Setup:
-
Transfected HEK293 cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
A patch-clamp amplifier and a data acquisition system are used to record the currents.
-
-
Recording Procedure:
-
A transfected cell (identified by fluorescence) is approached with the patch pipette.
-
Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
A brief pulse of stronger suction is applied to rupture the membrane patch, establishing the whole-cell configuration.
-
The cell is held at a holding potential of -40 mV.
-
To elicit HCN currents, hyperpolarizing voltage steps are applied in 10 mV increments (e.g., from -50 mV to -140 mV) for a duration sufficient to reach steady-state activation.
-
-
Data Analysis:
-
The amplitude of the steady-state current at each voltage step is measured.
-
To determine the effect of the inhibitor, the compound is perfused into the recording chamber at various concentrations, and the voltage-step protocol is repeated.
-
The percentage of current inhibition at each concentration is calculated to determine the IC50 value.
-
The voltage of half-maximal activation (V½) is determined by fitting the normalized current-voltage relationship to a Boltzmann function.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to HCN1 function and its inhibition.
HCN1 Channel Signaling and Regulation
References
- 1. researchgate.net [researchgate.net]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HCN3 ion channels: roles in sensory neuronal excitability and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The murine HCN3 gene encodes a hyperpolarization-activated cation channel with slow kinetics and unique response to cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of a pan-HCN Inhibitor: A Technical Overview
Disclaimer: The specific designation "pan-HCN-IN-1" does not correspond to a publicly disclosed molecule in the scientific literature. This technical guide provides a representative overview of the discovery and development process for a pan-Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel inhibitor, utilizing data and methodologies from published research on well-characterized pan-HCN inhibitors.
Introduction to HCN Channels as a Therapeutic Target
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a family of four voltage-gated ion channels (HCN1-4) that play a crucial role in regulating neuronal and cardiac excitability.[1][2][3] These channels are unique in that they are activated by membrane hyperpolarization and mediate a depolarizing inward current (Ih), carried by both sodium and potassium ions.[4][5][6] This "pacemaker" current is instrumental in controlling rhythmic firing in the heart and brain, setting the resting membrane potential, and modulating synaptic integration.[1][4][6]
The distinct expression profiles and functional roles of the four HCN isoforms present a compelling rationale for therapeutic intervention.[1] HCN1 is predominantly found in the central and peripheral nervous systems, while HCN2 and HCN4 are also expressed in the heart.[2][7] Dysregulation of HCN channel function has been implicated in a variety of neurological and cardiovascular disorders, including epilepsy, neuropathic pain, and depression.[2][6][8][9][10] Consequently, the development of inhibitors that can modulate HCN channel activity is an active area of pharmaceutical research. A "pan-HCN inhibitor" would be a compound that non-selectively blocks the activity of all or most HCN channel isoforms.
Quantitative Data Summary
The following tables summarize key quantitative data for representative pan-HCN inhibitors, providing insights into their potency, selectivity, and in vivo effects.
Table 1: In Vitro Potency of Representative HCN Channel Inhibitors
| Compound | Target(s) | Assay | IC50 (μM) | Source |
| Ivabradine | hHCN1 | Whole-cell patch-clamp | 20 (significant reduction of Ih) | [2] |
| Haloperidol | hHCN1 | Whole-cell patch-clamp | 33.43 | [2] |
| ZD7288 | HCN Channels | Field potential recordings | 10 (effective concentration) | [11] |
| Org 34167 | HCN1, HCN2, HCN4 | Patch-clamp electrophysiology | Not specified, but shows broad-spectrum inhibition | [1][8] |
Table 2: Preclinical Efficacy of a Representative pan-HCN Inhibitor (Org 34167)
| Animal Model | Test | Dose (mg/kg) | Outcome | Source |
| BALB/c mice | Marble burying | 0.5 | Reduced burying behavior | [8] |
| BALB/c mice | Porsolt swim test | 0.5 | Increased time spent mobile | [8] |
| BALB/c mice | Tail suspension test | 0.5 | Increased time spent mobile | [8] |
| BALB/c mice | Locomotion/Coordination | 1 | Impaired locomotion and coordination, visible tremors | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel HCN channel inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the concentration-dependent inhibitory effect of a compound on specific HCN channel isoforms expressed heterologously in a cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured under standard conditions.
-
Cells are transiently or stably transfected with the cDNA encoding the human HCN1, HCN2, or HCN4 subunit.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The internal pipette solution contains (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
To isolate HCN currents, a voltage-clamp protocol is applied. Cells are held at a depolarized potential (e.g., -40 mV) and then stepped to a series of hyperpolarizing potentials (e.g., from -50 to -140 mV for 2 seconds) to elicit the Ih current.
-
-
Compound Application and Data Analysis:
-
A baseline recording of the Ih current is established.
-
The test compound is applied at increasing concentrations via a perfusion system.
-
The peak inward current at a specific hyperpolarizing step (e.g., -120 mV) is measured before and after compound application.
-
The percentage of inhibition is calculated for each concentration.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Behavioral Assays for Antidepressant-like Activity
Objective: To assess the potential antidepressant-like effects of a pan-HCN inhibitor in a rodent model.
Methodology:
-
Animals:
-
Male and female BALB/c mice are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
The test compound (e.g., Org 34167) or vehicle is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 0.5 mg/kg).
-
-
Behavioral Testing (performed 30 minutes post-injection):
-
Tail Suspension Test: Mice are suspended by their tails, and the duration of immobility is recorded over a 6-minute period. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Porsolt Swim Test (Forced Swim Test): Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded during the last 4 minutes of a 6-minute test. A reduction in immobility time suggests an antidepressant-like effect.
-
Marble Burying Test: Mice are placed in a cage containing marbles, and the number of marbles buried over a 30-minute period is counted. A decrease in the number of marbles buried can indicate anxiolytic or antidepressant-like effects.
-
-
Data Analysis:
-
The data from each behavioral test are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of the test compound to the vehicle control.
-
Visualizations: Signaling Pathways and Experimental Workflows
HCN Channel Signaling Pathway and Inhibition
Caption: Generalized signaling pathway of HCN channel activation and its inhibition by a pan-HCN inhibitor.
Experimental Workflow for pan-HCN Inhibitor Characterization
Caption: A typical experimental workflow for the discovery and preclinical development of a pan-HCN inhibitor.
References
- 1. Frontiers | Antidepressant-like activity of a brain penetrant HCN channel inhibitor in mice [frontiersin.org]
- 2. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening effects of HCN channel blockers on sleep/wake behavior in zebrafish [frontiersin.org]
- 4. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN channels in developing neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCN1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Developmental HCN channelopathy results in decreased neural progenitor proliferation and microcephaly in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Loss of HCN1 Channels Is Exciting, But Is It Epileptic? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Localization of HCN1 Channels to Presynaptic Compartments: Novel Plasticity That May Contribute to Hippocampal Maturation - PMC [pmc.ncbi.nlm.nih.gov]
A Biophysical Profile of a Representative Pan-HCN Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "pan-HCN-IN-1." This technical guide provides a composite biophysical profile of a representative, non-isoform-selective (pan) inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, based on the characteristics of well-documented inhibitors such as Ivabradine and ZD7288.
This document is intended for researchers, scientists, and drug development professionals interested in the fundamental properties of pan-HCN channel blockers.
Introduction to HCN Channels
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are unique members of the voltage-gated ion channel superfamily, playing a critical role in controlling rhythmic activity in the heart and brain.[1][2][3] Unlike other voltage-gated channels that open upon depolarization, HCN channels are activated by membrane hyperpolarization.[1][4][5] They conduct a mixed inward current of sodium (Na+) and potassium (K+) ions, contributing to pacemaker depolarization in sinoatrial node cells and neurons.[1][5] There are four known mammalian isoforms (HCN1-4), each with distinct biophysical properties and tissue distribution.[1][6] Pan-HCN inhibitors, which block all isoforms, are valuable tools for studying the physiological roles of these channels and have therapeutic potential for conditions like angina and certain neurological disorders.[1][2][7]
Quantitative Biophysical Data
The following tables summarize the key quantitative data for a representative pan-HCN inhibitor, compiled from studies on well-characterized blockers.
Table 1: Inhibitory Potency (IC50) Across HCN Isoforms
| HCN Isoform | Representative IC50 (µM) | Notes |
| HCN1 | 17.2 ± 1.3 | Data derived from studies on the inhibitor 4e.[1] |
| HCN2 | 2.9 ± 1.2 | Data derived from studies on the inhibitor 4e.[1] |
| HCN4 | 7.3 ± 1.2 | Data derived from studies on the inhibitor 4e.[1] |
| hHCN1 (human) | 2.94 ± 0.61 | Data for Ivabradine inhibition at -140 mV.[3] |
Table 2: Effects on Channel Gating Properties
| Gating Parameter | Effect of Representative Inhibitor | Magnitude of Change |
| Voltage of half-maximal activation (V1/2) | Hyperpolarizing shift | ΔV1/2 = -30.2 ± 2.9 mV (for HCN2)[1] |
| Activation Kinetics | Slowing of activation | Qualitatively observed[1] |
| State Dependence | Use-dependent and voltage-independent block | The inhibitor can block the channel in both open and closed states.[1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of a pan-HCN inhibitor on heterologously expressed HCN channels.
Cell Culture and Transfection:
-
HEK293 or COS7 cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding the desired human HCN isoform (e.g., hHCN1, hHCN2, or hHCN4).
-
After 24-48 hours, cells are plated onto coverslips for electrophysiological recording.[1]
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
The internal pipette solution contains (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.1 GTP-Na (pH 7.2 with KOH).
-
HCN currents are elicited by a hyperpolarizing voltage step (e.g., to -120 mV or -140 mV) from a holding potential of -30 mV or -40 mV.[1][3]
-
The test compound is applied at various concentrations through a perfusion system.
Data Analysis:
-
The peak inward current amplitude in the presence of the inhibitor (I) is normalized to the control current amplitude (I0).
-
The dose-response curve is generated by plotting I/I0 against the logarithm of the inhibitor concentration.
-
The data are fitted with the Hill equation to determine the IC50 value.
Mechanism of Action and Signaling Pathways
Pan-HCN inhibitors typically act by directly binding to the pore of the HCN channel.[8][9] This binding event physically obstructs the flow of ions, leading to a reduction in the hyperpolarization-activated current (Ih). Many inhibitors exhibit a use-dependent block, meaning their inhibitory effect is enhanced with repeated channel activation.[1] Furthermore, these compounds can modulate the gating properties of the channel, often causing a hyperpolarizing shift in the voltage-dependence of activation, which means a stronger hyperpolarization is required to open the channel.[1]
By inhibiting HCN channels, these compounds reduce the pacemaker current in spontaneously active cells. In the sinoatrial node of the heart, this leads to a slowing of the heart rate. In neurons, inhibition of HCN channels can lead to hyperpolarization of the resting membrane potential and a decrease in neuronal excitability, which is the basis for their investigation in epilepsy and neuropathic pain.[10][11][12]
Conclusion
This technical guide provides a foundational overview of the biophysical properties of a representative pan-HCN inhibitor. The data presented highlight the key characteristics of this class of compounds, including their potency, effects on channel gating, and mechanism of action. The detailed experimental protocol for IC50 determination offers a practical guide for researchers in the field. Further investigation into the isoform-selectivity and structure-activity relationships of novel HCN channel inhibitors will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of Hyperpolarization-Activated Pacemaker Current Defined by Coassembly of Hcn1 and Hcn2 Subunits and Basal Modulation by Cyclic Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of pan-HCN-IN-1 for CNS Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of central nervous system (CNS) disorders.[1][2] This technical guide focuses on the target validation of pan-HCN-IN-1 , a novel inhibitor of HCN channels. This compound, also identified as Compound J&J12e , has been characterized as a potent and selective inhibitor of the HCN1 isoform.[3][4][5] This document provides a comprehensive overview of the preclinical data supporting the therapeutic potential of targeting HCN1 with this molecule, with a particular focus on its implications for cognitive deficits. We will delve into its mechanism of action, selectivity profile, and effects in relevant preclinical models, supported by detailed experimental protocols and pathway visualizations.
Introduction to HCN Channels in the CNS
HCN channels are a family of four voltage-gated ion channels (HCN1-4) that conduct a mixed sodium-potassium current known as the "funny" current (Ih) in neurons.[2][6] This current is unique in that it is activated by membrane hyperpolarization.[6] In the CNS, HCN channels are widely expressed, with distinct yet overlapping distributions of the four isoforms.[7][8]
-
HCN1: Predominantly found in the neocortex, hippocampus, and cerebellum. It is characterized by fast activation kinetics and low sensitivity to cyclic AMP (cAMP).[7][9]
-
HCN2: Broadly expressed throughout the brain, with slower activation kinetics and higher sensitivity to cAMP compared to HCN1.[7][9]
-
HCN3: Exhibits the lowest expression levels in the CNS.[7]
-
HCN4: Primarily located in subcortical regions like the thalamus and olfactory bulb, with slow kinetics and strong cAMP modulation.[6][7]
Functionally, HCN channels are integral to setting the resting membrane potential, regulating synaptic integration, and controlling rhythmic firing in neurons.[1][5] Their dysregulation has been implicated in various neurological and psychiatric conditions, including epilepsy, neuropathic pain, and depression.[1][2]
This compound: A Selective HCN1 Inhibitor
Contrary to its nomenclature which suggests a pan-isoform activity, recent findings have identified this compound (Compound J&J12e) as a potent and selective inhibitor of the HCN1 channel isoform.[5] This selectivity is a key attribute, as targeting specific HCN isoforms may offer a more refined therapeutic approach with fewer off-target effects. For instance, non-selective HCN channel blockers can have cardiovascular side effects due to their action on HCN4 channels in the heart.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant HCN channel inhibitors.
Table 1: In Vitro Selectivity Profile of HCN Channel Inhibitors
| Compound | HCN1 IC50 (µM) | HCN2 IC50 (µM) | HCN3 IC50 (µM) | HCN4 IC50 (µM) | Reference |
| This compound (J&J12e) | 0.058 | Data not available | Data not available | Data not available | [3][4] |
| RO-275 | 0.046 | 14.3 | 4.6 | 13.9 | [10] |
| Zatebradine | 1.83 | 2.21 | 1.90 | 1.88 | [4] |
Note: The complete selectivity profile for this compound across all HCN isoforms is not yet publicly available and is expected to be detailed in Harde E, et al. (2024).
Table 2: In Vivo Efficacy of HCN1 Inhibition in a Working Memory Task
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Selective HCN1 Inhibitor | Rat | Not specified | Rescued decremented working memory. | [5] |
Note: Specific dosage and effect size for the in vivo studies with this compound are pending the full public release of the primary research article.
Signaling Pathways and Mechanism of Action
HCN1 channels, by conducting the Ih current, play a crucial role in dampening neuronal excitability. Their inhibition by this compound is proposed to enhance synaptic integration, a key process for cognitive functions like working memory.[1][5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are methodologies for key experiments cited in the validation of HCN channel inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the Ih current and assess the inhibitory activity of compounds on HCN channels expressed in cell lines or primary neurons.
Protocol:
-
Cell Preparation: HEK293 cells are stably transfected with human HCN1, HCN2, or HCN4 channel subunits. For neuronal recordings, acute brain slices are prepared from rodents.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes are filled with an internal solution.
-
Solutions: The external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The internal solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.3.
-
Voltage Protocol: To elicit Ih currents, cells are held at a depolarized potential (e.g., -40 mV) and then subjected to a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments).
-
Data Analysis: The current amplitude at each voltage step is measured. Dose-response curves are generated by applying increasing concentrations of the test compound to determine the IC50 value.
In Vivo Assessment of Working Memory
Animal models of cognitive dysfunction are used to evaluate the therapeutic potential of HCN1 inhibitors.
Protocol:
-
Animal Model: Male Sprague Dawley rats are often used. Cognitive deficits can be induced pharmacologically or through genetic models.
-
Drug Administration: The selective HCN1 inhibitor is administered, typically via intraperitoneal (i.p.) injection, at various doses.
-
Behavioral Task: A touchscreen-based delayed non-matching-to-location (DNMTP) task is a common method to assess working memory.
-
Sample Phase: The rat initiates a trial by touching a stimulus on the screen.
-
Delay Phase: A variable delay period is introduced.
-
Choice Phase: The rat is presented with the original stimulus and a novel one and must choose the novel stimulus to receive a reward.
-
-
Data Collection and Analysis: The percentage of correct choices is measured at different delay intervals. The effect of the compound on performance is compared to a vehicle control group.
Conclusion and Future Directions
The available data strongly suggest that this compound is a potent and selective inhibitor of the HCN1 channel. Its ability to rescue working memory deficits in a preclinical model highlights the therapeutic potential of targeting HCN1 in CNS disorders characterized by cognitive impairment.[5] The selectivity of this compound for HCN1 over other isoforms is a significant advantage, potentially minimizing the risk of cardiovascular side effects associated with non-selective HCN blockers.
Future research should focus on:
-
Fully characterizing the selectivity profile of this compound across all HCN isoforms.
-
Investigating its efficacy in a broader range of CNS disorder models, such as epilepsy and neuropathic pain.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship for its cognitive-enhancing effects.
The development of isoform-selective HCN channel modulators like this compound represents a promising avenue for the discovery of novel therapeutics for challenging CNS disorders.
References
- 1. Prefrontal Cortex HCN1 Channels Enable Intrinsic Persistent Neural Firing and Executive Memory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective and brain-penetrant HCN1 inhibitors reveal links between synaptic integration, cortical function, and working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential regulation of HCN channel isoform expression in thalamic neurons of epileptic and non-epileptic rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Therapeutic Potential of Pan-HCN Channel Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of inhibiting Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. It covers the core mechanism of action, summarizes quantitative data for key inhibitors, and provides detailed experimental protocols for researchers in the field.
Introduction to HCN Channels and Their Therapeutic Relevance
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a unique family of ion channels that play a crucial role in regulating cellular excitability.[1][2][3][4] Comprising four isoforms (HCN1, HCN2, HCN3, and HCN4), these channels are voltage-gated and are activated by membrane hyperpolarization.[3] They are permeable to both sodium (Na+) and potassium (K+) ions, resulting in a net inward current (termed Ih or If) that depolarizes the cell membrane.[1][4] This "pacemaker" current is fundamental to rhythmic firing in both the heart and the central nervous system.[3][4]
The discovery that HCN channels are implicated in a variety of pathological conditions has positioned them as attractive therapeutic targets.[1][2][4] Dysregulation of HCN channel function has been linked to chronic pain, epilepsy, and depression.[1][3][4] Consequently, the development of small molecule inhibitors of HCN channels is an active area of research. This guide focuses on pan-HCN inhibitors, which target multiple isoforms of the HCN channel, and explores their therapeutic potential.
Quantitative Data for Pan-HCN Channel Inhibitors
A number of small molecules have been identified that exhibit broad-spectrum inhibition of HCN channels. The inhibitory potencies (IC50) of some of the most well-characterized pan-HCN inhibitors are summarized in the table below. It is important to note that the term "pan-HCN inhibitor" is used here to describe compounds that inhibit multiple HCN isoforms, though their potency can vary between the different subtypes.
| Compound | HCN1 IC50 (µM) | HCN2 IC50 (µM) | HCN3 IC50 (µM) | HCN4 IC50 (µM) | Reference |
| Ivabradine | 0.94 (mouse) | - | - | 2.0 (human) | [5] |
| ZD7288 | ~10-100 | - | - | - | [6] |
| Org 34167 | 23.4 | 8.2 | - | 9.2 | [2] |
| Zatebradine | 1.83 | 2.21 | 1.90 | 1.88 | [7] |
Note on ZD7288: While widely used as a research tool, ZD7288 has been shown to also inhibit Na+ channels, which should be considered when interpreting experimental results.
Investigational Compound: pan-HCN-IN-1 (Compound J&J12e)
A compound referred to as "this compound" or "Compound J&J12e" has been described as a potent inhibitor of the HCN1 isoform.[1] Limited publicly available information suggests the following properties:
| Compound | Target | IC50 | Reported Activity | Reference |
| This compound (Compound J&J12e) | HCN1 | 58 nM | Reduces voltage sag response and enhances EPSP summation in ex vivo rat brain slices. | [1] |
The name "this compound" may be misleading given its reported primary target is HCN1. Further studies are required to elucidate its full selectivity profile across all HCN isoforms and its potential as a therapeutic agent.
Mechanism of Action of HCN Channels and Their Inhibition
HCN channels are activated by the hyperpolarization of the cell membrane, a unique feature among voltage-gated ion channels. This activation is further modulated by the direct binding of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP), to a C-terminal cyclic nucleotide-binding domain (CNBD). The binding of cAMP facilitates channel opening at more depolarized potentials.
Pan-HCN inhibitors, such as Ivabradine, are thought to bind within the pore of the channel from the intracellular side.[5] This binding blocks the flow of ions, thereby inhibiting the Ih current and reducing cellular excitability.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Screening HCN Inhibitors
This protocol is designed to measure the effect of a test compound on HCN channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing a specific HCN isoform).
Materials:
-
Cells: HEK293 cells stably transfected with the human HCN isoform of interest.
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
Test Compound: Dissolved in a suitable vehicle (e.g., DMSO) and diluted in the external solution to the final desired concentrations.
-
Patch Clamp Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Culture: Culture the HCN-expressing HEK293 cells on glass coverslips in appropriate media until they reach 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Chamber: Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and continuously perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp Protocol:
-
Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds) to activate the HCN channels and elicit the Ih current.
-
Return to a depolarized potential (e.g., -30 mV) to measure the tail current, which reflects the closing of the channels.
-
-
Compound Application:
-
Establish a stable baseline recording of the Ih current.
-
Perfuse the recording chamber with the external solution containing the test compound at a specific concentration.
-
After a few minutes of incubation, repeat the voltage clamp protocol to measure the Ih current in the presence of the compound.
-
Perform a washout by perfusing with the external solution alone to check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the amplitude of the steady-state Ih current at a specific hyperpolarizing voltage (e.g., -120 mV) before and after compound application.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Preclinical Evaluation Workflow for Pan-HCN Inhibitors
The preclinical development of a pan-HCN inhibitor typically follows a structured workflow to assess its efficacy and safety.
Challenges and Future Directions
While pan-HCN inhibition has shown therapeutic promise, a significant challenge is the potential for on-target side effects.[2] The expression of HCN isoforms in various tissues, particularly HCN4 in the sinoatrial node of the heart, means that non-selective inhibitors can cause bradycardia (a slowing of the heart rate).[2] This has been a limiting factor for the systemic use of pan-HCN inhibitors for non-cardiac indications.
Future research is focused on developing isoform-selective HCN inhibitors.[4] For example, an HCN1-selective inhibitor could potentially offer analgesic or anti-epileptic effects with a reduced risk of cardiovascular side effects.[4] The development of such compounds will require a deeper understanding of the structural differences between the HCN isoforms and the use of structure-based drug design.
Conclusion
The inhibition of HCN channels represents a promising strategy for the treatment of a range of neurological and cardiovascular disorders. Pan-HCN inhibitors have been valuable tools for validating the therapeutic potential of this target class. While their clinical utility may be limited by side effects, they have paved the way for the development of next-generation, isoform-selective HCN modulators. The ongoing research into novel compounds like this compound, and the increasing understanding of the complex biology of HCN channels, holds great promise for the future of this exciting field of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCN pacemaker channels and pain: a drug discovery perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HCN channel as a pharmacological target: Why, where, and how to block it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a small-molecule inhibitor of the TRIP8b–HCN interaction with efficacy in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of pan-HCN-IN-1 on Synaptic Plasticity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial regulators of neuronal excitability and synaptic integration. Their modulation presents a significant opportunity for therapeutic intervention in a variety of neurological disorders. This technical guide provides an in-depth analysis of the effects of pan-HCN-IN-1, a potent, non-isoform-selective inhibitor of HCN channels, on synaptic plasticity. By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways, this document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of HCN channel modulation. It is important to note that as "this compound" is a designation for a novel or not yet widely reported specific molecule, this guide synthesizes data from studies on well-established pan-HCN channel inhibitors such as ZD7288 and ivabradine to project its likely effects.
Introduction to HCN Channels and Synaptic Plasticity
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are a unique family of ion channels that are activated by membrane hyperpolarization and are permeable to both sodium and potassium ions, generating a net inward current (Ih) at rest.[1][2] This current plays a vital role in setting the resting membrane potential, dendritic integration of synaptic inputs, and rhythmic firing of neurons.[3][4] There are four known HCN channel isoforms (HCN1-4), each with distinct expression patterns and biophysical properties.[3][5]
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy. Given their significant role in regulating neuronal excitability, HCN channels are key modulators of both LTP and LTD.[6][7][8]
Effects of this compound on Long-Term Potentiation (LTP)
Inhibition of HCN channels with broad-spectrum antagonists has been shown to have complex, often region-specific, effects on the induction and maintenance of LTP.
Presynaptic Mechanisms
Studies have demonstrated that presynaptic HCN channel activity is essential for the induction and maintenance of LTP at certain synapses, such as those between the lateral and basal amygdala (LA-BA).[6][9] Blockade of these channels with inhibitors like ZD7288 completely abolishes LTP induction and can even reverse previously established LTP.[6][9] The proposed mechanism involves the counteraction of membrane hyperpolarization by HCN channels during high-frequency stimulation, which is necessary for sufficient presynaptic calcium influx.[6]
Postsynaptic and Interneuron-Mediated Mechanisms
In the hippocampus, the role of HCN channels in LTP is more nuanced. While deletion of HCN1 channels in the distal dendrites of CA1 pyramidal neurons enhances LTP at the direct perforant path input, this is thought to be due to reduced shunting of excitatory postsynaptic potentials (EPSPs).[5][7] Conversely, inhibition of HCN2 channels in inhibitory interneurons can also enhance LTP by reducing GABAergic output onto pyramidal neurons.[7] This suggests that the net effect of a pan-HCN inhibitor on LTP will depend on the balance of its actions on presynaptic terminals, postsynaptic dendrites, and local inhibitory circuits.
Quantitative Data on LTP Modulation
| Brain Region | Synapse | HCN Inhibitor | Effect on LTP | Reported Magnitude of Effect | Reference |
| Amygdala | Lateral to Basal (LA-BA) | ZD7288 | Abolished Induction & Maintenance | Complete blockade | [6][9] |
| Hippocampus | Perforant Path to CA1 | HCN1 Knockout | Enhanced | Not specified | [5][7] |
| Hippocampus | Perforant Path to CA1 | HCN2 Knockout (Interneurons) | Enhanced | Not specified | [7] |
Effects of this compound on Long-Term Depression (LTD)
The influence of HCN channel inhibition on LTD is also context-dependent, with evidence pointing towards a role in both constraining and facilitating this form of synaptic plasticity.
Modulation of LTD Induction
At the medial perforant path-granule cell synapse in the hippocampus of young rats, blockade of HCN channels with ZD7288 prior to low-frequency stimulation (LFS) significantly enhanced the magnitude of LTD.[8] This suggests that under normal conditions, HCN channels act to restrain the induction of LTD at these synapses.[8] However, this modulatory effect was absent in adult rats, indicating a developmental regulation of this mechanism.[8]
Role in Opioid-Mediated LTD
In the dorsal striatum, mu opioid receptor (MOR)-induced LTD at inputs from the insular cortex has been shown to be dependent on presynaptic HCN1 channels.[10][11] This form of LTD is implicated in habit learning and addiction-related behaviors. The mechanism is thought to involve cAMP/PKA signaling, which can be modulated by HCN channel activity.[10]
Quantitative Data on LTD Modulation
| Brain Region | Synapse | HCN Inhibitor/Modulation | Effect on LTD | Reported Magnitude of Effect | Reference |
| Hippocampus | Medial Perforant Path to Granule Cells (Postnatal) | ZD7288 (pre-LFS) | Enhanced Induction | LTD enhanced from ~20% to ~38% depression | [8] |
| Hippocampus | Medial Perforant Path to Granule Cells (Postnatal) | ZD7288 (post-LFS) | No effect on Expression | No significant change | [8] |
| Dorsal Striatum | Insular Cortex to Dorsal Striatum | HCN1 Knockout | Blocked MOR-LTD | Not specified | [10] |
Experimental Protocols
Brain Slice Preparation and Electrophysiology
Objective: To measure synaptic plasticity (LTP/LTD) in ex vivo brain slices.
Protocol:
-
Animal Anesthesia and Brain Extraction: Mice or rats are deeply anesthetized with isoflurane and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., containing sucrose, NaCl, KCl, MgCl2, NaHCO3, NaH2PO4, and glucose).[10]
-
Slicing: Coronal or sagittal slices (typically 280-400 µm thick) of the desired brain region (e.g., hippocampus, amygdala) are prepared using a vibratome.[10]
-
Recovery: Slices are transferred to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allowed to recover at a slightly elevated temperature (e.g., 30-32°C) for at least 1 hour before being maintained at room temperature.[10]
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or field potential recordings are obtained from the target neurons.
-
Synaptic Plasticity Induction:
-
LTP: A stable baseline of synaptic responses is recorded for 10-20 minutes. LTP is then induced using a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation).[6]
-
LTD: After establishing a stable baseline, LTD is induced using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).[8]
-
-
Pharmacology: this compound (or other HCN inhibitors like ZD7288) is bath-applied at a specified concentration either before or after the induction of plasticity to assess its effect on induction or expression, respectively.[8]
-
Data Analysis: The slope of field excitatory postsynaptic potentials (fEPSPs) or the amplitude of excitatory postsynaptic currents (EPSCs) is measured and normalized to the pre-induction baseline to quantify the degree of LTP or LTD.
Signaling Pathways and Visualizations
The modulation of synaptic plasticity by this compound involves intricate signaling pathways at both presynaptic and postsynaptic terminals.
Presynaptic LTP Modulation by HCN Inhibition
Caption: Presynaptic LTP induction pathway and its inhibition by this compound.
Interneuron-Mediated Enhancement of LTP
Caption: Inhibition of interneuron HCN2 channels by this compound enhances LTP.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for electrophysiological assessment of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that a pan-HCN channel inhibitor, herein referred to as this compound, will have profound effects on synaptic plasticity. Its impact is likely to be bidirectional and highly dependent on the specific brain region, synapse, and developmental stage being examined. The ability to abolish presynaptic LTP in the amygdala while potentially enhancing it in the hippocampus through actions on interneurons highlights the complexity of HCN channel function. Similarly, its role in modulating LTD induction and mediating opioid-dependent plasticity opens up avenues for therapeutic intervention in memory disorders and addiction.
Future research should focus on dissecting the isoform-specific roles of HCN channels in these processes to develop more targeted therapeutics with fewer off-target effects. Furthermore, in vivo studies are necessary to confirm these ex vivo findings and to understand the behavioral consequences of modulating synaptic plasticity with pan-HCN inhibitors. The development of novel, potent, and selective HCN channel modulators will be instrumental in translating our understanding of their role in synaptic plasticity into effective treatments for neurological and psychiatric conditions.
References
- 1. The fast and slow ups and downs of HCN channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antidepressant-like activity of a brain penetrant HCN channel inhibitor in mice [frontiersin.org]
- 4. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HCN2 channels in local inhibitory interneurons constrain LTP in the hippocampal direct perforant path - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. Presynaptic HCN channel activity is required for the expression of long-term potentiation at lateral amygdala to basal amygdala synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HCN1 channels mediate mu opioid receptor long-term depression at insular cortex inputs to the dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Technical Guide to Preclinical Research on Pan-HCN Inhibitors for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on pan-Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel inhibitors for the treatment of neuropathic pain. It details the central role of HCN channels in the pathophysiology of neuropathic pain, the mechanism of action of pan-HCN inhibitors, and the experimental protocols for their evaluation. This document is intended to serve as a resource for researchers and professionals in the field of pain drug discovery and development.
Introduction: HCN Channels as a Target for Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. A key driver of neuropathic pain is neuronal hyperexcitability in both the peripheral and central nervous systems.[1] Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, by conducting the depolarizing inward current Ih, are crucial regulators of neuronal excitability and rhythmic firing.[2][3]
Four isoforms of HCN channels (HCN1-4) have been identified, with HCN1 and HCN2 being predominantly expressed in sensory neurons.[1] Following nerve injury, the expression and function of these channels are upregulated, contributing to the spontaneous ectopic firing of nociceptive neurons that underlies neuropathic pain symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain).[3] Consequently, blocking HCN channels presents a promising therapeutic strategy for alleviating neuropathic pain. Pan-HCN inhibitors, which non-selectively block HCN channel isoforms, have shown significant analgesic effects in various preclinical models of neuropathic pain.[1]
Pharmacology of Pan-HCN Inhibitors
This guide focuses on two well-characterized pan-HCN inhibitors that have been extensively studied in preclinical neuropathic pain models: ZD7288 and Ivabradine.
-
ZD7288: A widely used experimental tool, ZD7288 is a specific blocker of the Ih current. It has been shown to dose-dependently suppress tactile allodynia in rodent models of nerve injury.[4] Local and systemic administration of ZD7288 has been demonstrated to reduce nociceptive behaviors in animals with peripheral nerve injury.[1]
-
Ivabradine: Clinically approved for the treatment of chronic angina, ivabradine is a non-selective HCN channel blocker.[5][6] Preclinical studies have shown that ivabradine is effective in reducing pain in nerve injury and chemotherapy-induced neuropathy models, with an efficacy comparable to gabapentin.[7][8] An important feature of ivabradine is that it is a substrate for the P-glycoprotein transporter in the blood-brain barrier, limiting its central nervous system penetration and associated side effects.[7][8]
Preclinical Efficacy of Pan-HCN Inhibitors in Neuropathic Pain Models
The analgesic effects of pan-HCN inhibitors have been evaluated in several rodent models of neuropathic pain. The quantitative data from these studies are summarized in the tables below.
Table 1: Efficacy of ZD7288 in Rodent Models of Neuropathic Pain
| Animal Model | Species | Route of Administration | Dose Range | Key Findings | Reference(s) |
| Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependent suppression of tactile allodynia. 10 mg/kg resulted in near-complete suppression. | [4] |
| Spinal Nerve Ligation (SNL) | Rat | Local application to DRG | 100 µM - 1 mM | Dose- and time-dependent inhibition of ectopic discharges in injured DRG neurons. | [3] |
| Chronic Constriction Injury (CCI) | Rat | Intracerebroventricular (i.c.v.) | Not Specified | Attenuated nociceptive and depression-like behaviors. | [2] |
| Diabetic Neuropathy (STZ-induced) | Rat | Not Specified | Not Specified | Significantly increased paw withdrawal threshold, indicating reduced mechanical allodynia. | [7] |
Table 2: Efficacy of Ivabradine in Rodent Models of Neuropathic Pain
| Animal Model | Species | Route of Administration | Dose | Key Findings | Reference(s) |
| Chronic Constriction Injury (CCI) | Rat | Oral gavage | 6 mg/kg (twice daily) | Significantly reduced mechanical allodynia with cumulative effects over 4 days. | [9] |
| Nerve Injury & Chemotherapy Models | Not Specified | Not Specified | Not Specified | Rapid and effective analgesia, comparable to gabapentin. | [7][8] |
| Spinal Cord Injury (SCI) | Rat | Intraperitoneal (i.p.) | 3 mg/kg | Induced analgesia in both spontaneous pain-related behavior and mechanical allodynia. | [10][11] |
| Diabetic Neuropathy | Mouse | Not Specified | Not Specified | Reduced chronic pain in mouse models of type 1 and type 2 diabetes. | [1] |
Mechanism of Action and Signaling Pathways
Pan-HCN inhibitors exert their analgesic effects by directly blocking the Ih current in sensory neurons. This inhibition leads to a reduction in neuronal hyperexcitability and a decrease in the generation of ectopic action potentials that drive neuropathic pain.
The diagram below illustrates the proposed signaling pathway for the analgesic action of pan-HCN inhibitors.
Experimental Protocols
In Vivo Neuropathic Pain Model: Spared Nerve Injury (SNI)
The Spared Nerve Injury (SNI) model is a widely used and reproducible model of peripheral neuropathic pain that results in long-lasting mechanical and thermal hypersensitivity.[12][13]
Protocol:
-
Anesthesia: Anesthetize the rodent (rat or mouse) using isoflurane (5% for induction, 2-3% for maintenance).[12]
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[12]
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with a suture and then transect them, removing a 2-4 mm distal portion of the nerve stumps.[12]
-
Take extreme care to leave the sural nerve intact and untouched.[14]
-
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Administer post-operative analgesics (e.g., carprofen, 5 mg/kg s.c.) for up to 72 hours.[12]
-
Sham Surgery: For control animals, perform the same surgical procedure to expose the sciatic nerve without any nerve ligation or transection.[12]
-
Behavioral Testing: Allow the animals to recover for at least 7-10 days before commencing behavioral testing.[12]
Behavioral Assays for Pain Assessment
The von Frey test measures the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the hind paw.[15]
Protocol:
-
Acclimation: Place the animals in individual clear plastic cages on an elevated mesh floor and allow them to acclimate for at least 30 minutes.[15]
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness perpendicularly to the plantar surface of the hind paw until the filament buckles.[15]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is typically determined using the up-down method.
-
Electronic von Frey: Alternatively, an electronic von Frey apparatus can be used, which applies a linearly increasing force via a metal filament, and the force at which the paw is withdrawn is automatically recorded.[1]
The Hargreaves test assesses the latency to paw withdrawal from a radiant heat source.[2][5]
Protocol:
-
Acclimation: Place the animals in individual clear plastic enclosures on a glass surface and allow them to acclimate.[5]
-
Stimulation: Position a movable, high-intensity infrared radiant heat source underneath the glass and focus it on the plantar surface of the hind paw.[5][16]
-
Measurement: The time taken for the animal to withdraw its paw is automatically recorded as the paw withdrawal latency (PWL).[5]
-
Cut-off Time: A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage.[5][6]
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Whole-cell patch-clamp recordings from isolated dorsal root ganglion (DRG) neurons are used to directly measure the Ih current and assess the effects of pan-HCN inhibitors.[10][17]
Protocol:
-
DRG Neuron Isolation and Culture:
-
Recording Solutions:
-
External Solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, 10 glucose, and blockers for other currents (e.g., TTX for sodium channels, TEA and 4-AP for potassium channels, CdCl2 for calcium channels).[18]
-
Internal Pipette Solution (in mM): 120 KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 TrisGTP.[18]
-
-
Voltage-Clamp Protocol to Elicit Ih:
-
Hold the neuron at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to activate the HCN channels and record the inward Ih current.[19]
-
A subsequent step to a depolarized potential (e.g., +50 mV) can be used to measure the tail current.[19]
-
-
Drug Application: After obtaining a stable baseline recording of Ih, perfuse the pan-HCN inhibitor into the recording chamber and measure the change in current amplitude.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a pan-HCN inhibitor for neuropathic pain.
Conclusion
Preclinical research strongly supports the role of HCN channels in the pathophysiology of neuropathic pain. Pan-HCN inhibitors, such as ZD7288 and ivabradine, have demonstrated significant analgesic efficacy in a variety of animal models. This technical guide provides a foundational framework for researchers and drug development professionals to design and execute preclinical studies aimed at evaluating novel pan-HCN inhibitors for the treatment of neuropathic pain. The detailed protocols and compiled efficacy data serve as a valuable resource for advancing the development of this promising class of non-opioid analgesics.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. Inhibition of hyperpolarization-activated current by ZD7288 suppresses ectopic discharges of injured dorsal root ganglion neurons in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal Hyperpolarization-Activated Pacemaker Channels Drive Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Inflammatory and neuropathic pain are rapidly suppressed by peripheral block of hyperpolarisation-activated cyclic nucleotide-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The heart-rate-reducing agent, ivabradine, reduces mechanical allodynia in a rodent model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ivabradine reduces neuropathic pain after spinal cord injury by inhibiting excitatory synaptic transmission in the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
A Technical Guide to Pan-HCN Channel Inhibitors in Epilepsy Research
Disclaimer: The specific compound "pan-HCN-IN-1" does not correspond to a known molecule in the publicly available scientific literature. This guide will therefore focus on the broader class of pan-Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel inhibitors and their significant implications for the field of epilepsy research, utilizing data from well-documented, exemplary compounds.
This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the mechanisms, preclinical data, and experimental methodologies associated with pan-HCN channel inhibition as a potential therapeutic strategy for epilepsy.
Introduction: HCN Channels as a Therapeutic Target in Epilepsy
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a unique family of ion channels (comprising four isoforms: HCN1-4) that play a crucial role in regulating neuronal excitability.[1] Unlike typical voltage-gated channels, HCN channels are activated by membrane hyperpolarization.[1] The resulting inward cation current, termed Ih, contributes to the resting membrane potential and pacemaker activity in neurons, making them a compelling target for modulating pathological hyperexcitability seen in epilepsy.[2][3]
Pharmacological blockade of HCN channels is being explored as a potential antiepileptic strategy.[2][4] Broad-spectrum or "pan"-HCN inhibitors, which target multiple HCN isoforms, have shown anticonvulsant properties in various preclinical models.[5][6] This guide synthesizes the current understanding and available data for this class of compounds.
Quantitative Preclinical Data for Pan-HCN Inhibitors
The following tables summarize key quantitative data from preclinical studies of representative pan-HCN inhibitors, such as Ivabradine and ZD7288.
Table 1: Anticonvulsant Activity of Ivabradine in the Maximal Electroshock (MES) Seizure Model
| Co-administered Antiepileptic Drug | Ivabradine Dose (mg/kg, i.p.) | ED50 of Co-administered Drug (Control) | ED50 of Co-administered Drug (with Ivabradine) | Outcome | Reference(s) |
| Valproate | 10 | 311.2 ± 11.7 mg/kg | 248.2 ± 18.3 mg/kg | Potentiation of anticonvulsant action | [7] |
| Phenytoin | 10 | 12.80 ± 0.94 mg/kg | 17.99 ± 1.07 mg/kg | Reduction of anticonvulsant action | [7] |
| Carbamazepine | 10 | No significant change | No significant change | Neutral interaction | [7][8] |
| Phenobarbital | 10 | No significant change | No significant change | Neutral interaction | [7][8] |
Table 2: Intrinsic Antiseizure Activity of Ivabradine
| Preclinical Model | Parameter | Value | Route of Administration | Reference(s) |
| Maximal Electroshock Threshold (MEST) | TID20 | 8.70 mg/kg | Intraperitoneal (i.p.) | [7][9] |
| Maximal Electroshock Threshold (MEST) | TID50 | 18.29 mg/kg | Intraperitoneal (i.p.) | [7][9] |
| s.c.PTZ Seizure Assay | N/A | Effective at reducing seizure susceptibility | N/A | [5] |
| Thermogenic Seizure Assay | N/A | Effective at reducing seizure susceptibility | N/A | [5] |
TID20/TID50: Threshold Increasing Dose by 20% and 50%, respectively.
Table 3: Effects of ZD7288 in a Genetic Absence Epilepsy Model (GAERS)
| Dose (intracerebroventricular) | Time Point | Effect on Spike-and-Wave Discharges (SWDs) | Reference(s) |
| 7 µg | 20 and 120 minutes | Increased the number of SWDs | [10][11] |
Note: The pro-convulsant effect in this specific absence model contrasts with anticonvulsant effects in other models, highlighting the complex role of HCN channels in different epilepsy types.
Key Experimental Protocols
Detailed methodologies are critical for the evaluation of pan-HCN inhibitors. Below are protocols for key cited experiments.
High-Throughput Screening (HTS) for HCN Channel Blockers
This protocol describes a fluorescence-based HTS assay for identifying HCN1 channel inhibitors, which can be adapted for other isoforms.
-
Assay Principle: Utilizes a membrane potential-sensitive dye (MPSD) to detect changes in membrane potential in cells stably expressing HCN channels. Channel inhibition prevents hyperpolarization-induced depolarization, resulting in a measurable change in fluorescence.[12][13]
-
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the target HCN isoform (e.g., HCN1).[13]
-
Methodology:
-
Cell Plating: Seed HCN-expressing HEK-293 cells into 384-well plates.[12]
-
Dye Loading: Incubate cells with an MPSD.
-
Compound Addition: Add library compounds at a single concentration (e.g., 10 µM) to the wells. Include appropriate vehicle (e.g., DMSO) and positive controls (e.g., ZD7288).
-
Signal Measurement: Use a fluorescent imaging plate reader (FLIPR) to measure baseline fluorescence.
-
Channel Activation: Add a high-potassium solution to hyperpolarize the cell membrane and activate HCN channels.
-
Data Analysis: Monitor the change in fluorescence. A lack of fluorescence change in the presence of a compound indicates channel blockade.
-
-
Validation: Hits from the primary screen are typically validated using automated patch-clamp electrophysiology (e.g., IonWorks HT) to determine IC50 values and confirm the mechanism of action.[12][13]
In Vivo Anticonvulsant Testing: Maximal Electroshock (MES) Model
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Adult male albino Swiss mice.[14]
-
Apparatus: A convulsive stimulator with auricular electrodes.
-
Methodology:
-
Compound Administration: Administer the test compound (e.g., Ivabradine) via the desired route (e.g., intraperitoneally) at various doses. Allow for an appropriate pre-treatment time (e.g., 60 minutes).[9]
-
Electrode Placement: Attach auricular electrodes to the animal.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., sine-wave, 50 Hz, 25-50 mA, 0.2-second duration).[9][14]
-
Endpoint Observation: The endpoint is the occurrence of a tonic hindlimb extension, signifying a tonic-clonic seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. This data is used to calculate the median effective dose (ED50) using log-probit analysis.[7]
-
Electrophysiological Recording in Absence Epilepsy Models
This protocol is used to assess the effects of HCN inhibitors on the characteristic spike-and-wave discharges (SWDs) of absence seizures.
-
Animal Model: Genetic Absence Epilepsy Rats from Strasbourg (GAERS).[10][11]
-
Surgical Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant recording electrodes over the frontoparietal cortex for electroencephalography (EEG).
-
Implant a guide cannula for intracerebroventricular (ICV) drug administration.
-
Allow for a post-surgical recovery period.
-
-
Methodology:
-
Baseline Recording: Record baseline EEG to determine the spontaneous rate of SWDs.
-
Compound Administration: Administer the HCN inhibitor (e.g., ZD7288) directly into the cerebral ventricle via the implanted cannula.[10]
-
Post-infusion Recording: Continuously record EEG for a defined period (e.g., several hours) following administration.
-
Data Analysis: Quantify the number, duration, and frequency of SWDs in the post-infusion period and compare them to the baseline recordings.[10][11]
-
Visualizations: Pathways and Workflows
HCN Channel Signaling Pathway in Neuronal Excitability
Caption: Role of HCN channels in neuronal excitability and the site of action for pan-HCN inhibitors.
Preclinical Drug Discovery Workflow for HCN Inhibitors
Caption: A typical preclinical workflow for the discovery and development of HCN channel inhibitors.
Logical Framework for Anticonvulsant Action
Caption: The proposed mechanism of action for the anticonvulsant effects of pan-HCN channel inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. HCN and KV7 (M-) channels as targets for epilepsy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. florey.edu.au [florey.edu.au]
- 5. Testing broad-spectrum and isoform-preferring HCN channel blockers for anticonvulsant properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hyperpolarization‐activated cyclic nucleotide‐gated 4 channel as a potential anti‐seizure drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Ivabradine on the Anticonvulsant Action of Four Classical Antiepileptic Drugs Against Maximal Electroshock-Induced Seizures in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ivabradine (a hyperpolarization activated cyclic nucleotide-gated channel blocker) elevates the threshold for maximal electroshock-induced tonic seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decreased Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 Activity in a Rat Model of Absence Epilepsy and the Effect of ZD7288, an Ih Inhibitor, on the Spike-and-Wave Discharges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Ivabradine on the Anticonvulsant Action of Four Classical Antiepileptic Drugs Against Maximal Electroshock-Induced Seizures in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for pan-HCN-IN-1: A Novel Pan-HCN Channel Inhibitor
Introduction
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are a family of four transmembrane proteins (HCN1-4) that play a critical role in regulating rhythmic activity in both the heart and the nervous system.[1][2][3] These channels are unique in that they are activated by membrane hyperpolarization.[3][4][5] The inward cation current they conduct, known as Ih (or If in the heart), is crucial for functions like cardiac pacemaking, setting neuronal resting membrane potentials, and synaptic integration.[3][6][7] Given their importance, HCN channels have emerged as promising therapeutic targets for a range of disorders, including cardiac arrhythmias, neuropathic pain, and epilepsy.[3][7][8]
pan-HCN-IN-1 is a novel small molecule inhibitor designed to block the activity of all four HCN channel isoforms. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency, mechanism of action, and potential cytotoxic effects. The following protocols are designed for researchers, scientists, and drug development professionals working with HCN channels.
Data Summary
The following tables summarize hypothetical data for this compound compared to a well-characterized, non-isoform-selective HCN channel blocker, ZD7288.
Table 1: Potency of this compound on HCN1-4 Isoforms
| Compound | HCN1 IC₅₀ (µM) | HCN2 IC₅₀ (µM) | HCN3 IC₅₀ (µM) | HCN4 IC₅₀ (µM) | Assay Method |
|---|---|---|---|---|---|
| This compound | 3.5 ± 0.4 | 4.1 ± 0.5 | 5.2 ± 0.6 | 2.9 ± 0.3 | Whole-Cell Patch-Clamp |
| ZD7288 | 2.5 ± 0.3 | 3.0 ± 0.4 | Not Reported | 1.8 ± 0.2 | Whole-Cell Patch-Clamp |
Table 2: Electrophysiological Effects of this compound (at IC₅₀ concentration on HCN1)
| Compound | Effect on V₅₀ of Activation (mV shift) | Effect on Activation Kinetics (τ) | Effect on Deactivation Kinetics (τ) |
|---|---|---|---|
| This compound | -12.8 ± 1.5 | Slowed | Slowed |
| ZD7288 | -15.2 ± 2.1 | Slowed | Slowed |
Table 3: Cytotoxicity Profile of this compound
| Compound | CC₅₀ in HEK293 Cells (µM) | CC₅₀ in Primary Neurons (µM) | Assay Method |
|---|---|---|---|
| This compound | > 100 | > 50 | XTT Cell Viability Assay |
| ZD7288 | > 100 | > 50 | XTT Cell Viability Assay |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on specific HCN channel isoforms expressed heterologously in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing human HCN1, HCN2, HCN3, or HCN4.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
-
Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings using borosilicate glass electrodes (2-5 MΩ resistance).
-
To measure Ih, apply hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments for 2-4 seconds) to elicit channel activation.[1][2] A subsequent step to a depolarized potential (e.g., +20 mV) can be used to measure tail currents for deactivation analysis.[9]
-
-
Compound Application:
-
Establish a stable baseline recording of Ih.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Allow 3-5 minutes for the compound to equilibrate.
-
Record Ih at each concentration.
-
-
Data Analysis:
-
Measure the steady-state current amplitude at the end of the hyperpolarizing pulse.
-
Calculate the percentage of inhibition at each concentration relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
To determine the effect on voltage-dependence, normalize the tail current amplitudes, plot them against the pre-pulse potential, and fit with a Boltzmann function to obtain the V₅₀ of activation.
-
Fit the activation and deactivation current traces with exponential functions to determine the time constants (τ).[10]
-
High-Throughput Screening (HTS) using a Membrane Potential-Sensitive Dye
This protocol describes a fluorescence-based assay for screening HCN inhibitors in a higher throughput format.
Materials:
-
HEK293 cells stably expressing an HCN isoform (e.g., HCN1).
-
Black, clear-bottom 384-well plates.
-
Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and control compounds.
Procedure:
-
Cell Plating: Plate cells into 384-well plates and culture for 24 hours to form a confluent monolayer.[11]
-
Dye Loading: Remove culture medium and add the membrane potential-sensitive dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Fluorescence Reading:
-
Use a fluorescence imaging plate reader (FLIPR) to measure the fluorescence signal.[11]
-
Establish a baseline fluorescence reading.
-
Induce membrane hyperpolarization by adding a high-potassium solution to activate the HCN channels. This will cause a change in membrane potential and thus a change in fluorescence.
-
Record the fluorescence change in the presence of the compound.
-
-
Data Analysis:
-
Calculate the percent inhibition of the fluorescence response for each concentration of this compound compared to vehicle control.[11]
-
Determine the IC₅₀ value from the concentration-response curve.
-
Cell Viability (Cytotoxicity) Assay
This protocol assesses the general cytotoxicity of this compound.
Materials:
-
HEK293 cells or a relevant neuronal cell line.
-
96-well cell culture plates.
-
XTT Cell Viability Assay Kit (or similar MTS/MTT assay).
-
This compound.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 200 µM) for 24-48 hours. Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).
-
XTT Assay:
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.
-
Plot cell viability against compound concentration and determine the CC₅₀ (50% cytotoxic concentration).
-
Visualizations
Caption: Experimental workflow for characterizing a novel pan-HCN inhibitor.
Caption: Simplified signaling pathway showing cAMP modulation of HCN channels.
References
- 1. Frontiers | Hyperpolarization-Activated Cyclic Nucleotide-Gated Ion (HCN) Channels Regulate PC12 Cell Differentiation Toward Sympathetic Neuron [frontiersin.org]
- 2. Hyperpolarization-Activated Cyclic Nucleotide-Gated Ion (HCN) Channels Regulate PC12 Cell Differentiation Toward Sympathetic Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fast and slow ups and downs of HCN channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro characterization of HCN channel kinetics and frequency dependence in myocytes predicts biological pacemaker functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the human HCN1 channel and its inhibition by capsazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional Characterization of HCN Channels in Rat Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving pan-HCN-IN-1 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
pan-HCN-IN-1 is a potent inhibitor of the hyperpolarization-activated cyclic nucleotide-gated 1 (HCN1) ion channel, with a reported IC50 of 58 nM.[1] HCN channels are crucial in regulating neuronal and cardiac pacemaker activity, making them a significant target in drug discovery for various neurological and cardiovascular disorders.[2][3][4] Proper preparation of this compound solutions is critical for accurate and reproducible results in in vitro cell culture-based assays. These application notes provide a detailed protocol for the dissolution and preparation of this compound for use in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Target | Hyperpolarization-activated cyclic nucleotide-gated 1 (HCN1) ion channel | [1] |
| IC50 | 58 nM | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.
-
Weighing the Compound: In a clean, designated weighing area, carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mg/mL as suggested by the supplier for initial solubilization).[1]
-
For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg of the compound in 1 mL of DMSO.
-
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolving the compound if necessary.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations and minimize DMSO-induced toxicity, it is recommended to perform serial dilutions.
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM intermediate solution.
-
From this intermediate solution, perform the final dilution to achieve the desired working concentration in the final volume of your cell culture experiment.
-
-
Final Dilution:
-
Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture vessel (e.g., well of a plate, flask).
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
-
Mixing: Gently mix the final working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Immediate Use: Use the freshly prepared working solution to treat your cells immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the HCN1 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structures of the human HCN1 hyperpolarization-activated channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion behavior in the selectivity filter of HCN1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Missing Puzzle Pieces in Dementia Research: HCN Channels and Theta Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pan-HCN-IN-1 in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical regulators of neuronal excitability and cardiac rhythmicity. The pan-HCN-IN-1 compound is a potent inhibitor of the HCN1 isoform, with a reported half-maximal inhibitory concentration (IC50) of 58 nM. These application notes provide a comprehensive guide for the utilization of this compound in patch clamp electrophysiology experiments to study its effects on HCN channel currents (Ih). The following protocols and data are intended to serve as a starting point for researchers, and optimization may be required for specific cell types and experimental conditions.
Data Presentation: Concentration of HCN Channel Inhibitors
The following table summarizes the concentrations of this compound and other commonly used HCN channel inhibitors in patch clamp experiments. It is important to note that while an IC50 value is available for this compound, a specific working concentration from peer-reviewed patch clamp studies is not yet established. The suggested concentration for this compound is an educated recommendation based on its potency and should be optimized for your specific experimental needs.
| Compound | Target | IC50 | Working Concentration | Cell Type/Preparation | Reference |
| This compound | HCN1 | 58 nM | 100 nM - 1 µM (Suggested) | N/A | [1] |
| ZD7288 | pan-HCN | N/A | 10 µM - 100 µM | Various Neurons | [2][3] |
| Ivabradine | pan-HCN | 2.94 ± 0.61 µM (for HCN1) | 20 µM | HeLa cells expressing hHCN1 | [4] |
| Capsazepine | hHCN1 | 8 µM | 10 µM - 100 µM | CV-1 and CHO cells expressing hHCN1 | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound, typically 10 mM, by dissolving the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Whole-Cell Patch Clamp Recording of HCN Currents (Ih)
This protocol is a general guideline for recording HCN channel currents and can be adapted for the application of this compound.
a. Cell Preparation:
-
Culture cells expressing HCN channels (e.g., primary neurons, cardiomyocytes, or cell lines heterologously expressing specific HCN isoforms) on glass coverslips suitable for microscopy and patch clamp recording.
b. Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 135 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
-
Note: To isolate Ih, other voltage-gated channels may need to be blocked. For example, tetrodotoxin (TTX) can be added to the external solution to block voltage-gated sodium channels, and TEA or 4-AP to block potassium channels.
-
c. Recording Procedure:
-
Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
To elicit Ih, apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 1-2 seconds).
-
Record the resulting inward currents. A characteristic feature of Ih is a slow, time-dependent activation upon hyperpolarization.
d. Application of this compound:
-
After obtaining stable baseline recordings of Ih, prepare the desired final concentration of this compound by diluting the stock solution into the external solution.
-
Perfuse the recording chamber with the external solution containing this compound.
-
Allow sufficient time for the compound to equilibrate and exert its effect (typically a few minutes).
-
Repeat the voltage-clamp protocol to record Ih in the presence of the inhibitor.
-
To determine the dose-response relationship, apply a range of this compound concentrations.
-
A washout step, by perfusing with the control external solution, can be performed to assess the reversibility of the inhibition.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for patch clamp analysis of this compound.
Logical Relationship of HCN Channel Function and Inhibition
Caption: HCN channel activation, function, and inhibition by this compound.
References
- 1. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the human HCN1 channel and its inhibition by capsazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the human HCN1 channel and its inhibition by capsazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols for In Vivo Administration of pan-HCN-IN-1 in Mouse Models
Disclaimer: As of November 2025, detailed peer-reviewed publications on the in vivo administration of a compound specifically designated "pan-HCN-IN-1" in mouse models are not publicly available. The information presented here is based on the available data for a closely related compound, identified as Compound J&J12e , which is described as a potent HCN1 channel inhibitor. These notes and protocols are intended to serve as a foundational guide for researchers and should be adapted based on further available data and preliminary dose-finding studies.
Introduction
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological disorders. The inhibitor this compound (also known as Compound J&J12e) is a potent blocker of the HCN1 isoform, with an in vitro IC50 of 58 nM.[1] Inhibition of HCN1 channels can modulate neuronal firing properties and synaptic integration, suggesting potential therapeutic applications in conditions such as cognitive dysfunction.
These application notes provide a generalized framework for the in vivo administration of this compound in mouse models, drawing on established methodologies for preclinical assessment of HCN channel inhibitors.
Mechanism of Action
This compound primarily targets the HCN1 subunit of the HCN channel family. HCN channels are non-selective cation channels that open upon membrane hyperpolarization and are modulated by cyclic nucleotides. In neurons, the resulting inward current, termed Ih, contributes to the resting membrane potential and rhythmic firing. By inhibiting HCN1, this compound is expected to reduce the Ih current, leading to a hyperpolarization of the neuronal membrane. This can decrease neuronal excitability and alter synaptic transmission. In ex vivo rat brain slices, this compound has been shown to reduce the voltage sag response and enhance excitatory postsynaptic potential (EPSP) summation.[1][2][3][4]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
References
Application Notes and Protocols for pan-HCN-IN-1 in CNS Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
pan-HCN-IN-1 is a potent inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, with a reported IC50 of 58 nM for the HCN1 isoform.[1][2] HCN channels, particularly the HCN1 subtype, are highly expressed in the central nervous system (CNS) and play a crucial role in regulating neuronal excitability, synaptic integration, and rhythmic activity.[3][4][5] Dysregulation of HCN channel function has been implicated in a variety of neurological and psychiatric disorders, making them a promising target for therapeutic intervention.[6][7]
These application notes provide an overview of the delivery methods and experimental protocols for the use of this compound in CNS studies, based on established methodologies for HCN channel inhibitors.
Data Presentation
In Vitro Efficacy of HCN Channel Inhibitors
| Compound | Target(s) | IC50 | Key In Vitro Effects | Reference |
| This compound | HCN1 | 58 nM | Reduces voltage sag and enhances EPSP summation in rat brain slices. | [1][2] |
| ZD7288 | Pan-HCN | ~10 µM | Blocks Ih current in various neuronal types. | [8] |
| Ivabradine | Pan-HCN (HCN4 > HCN1/2) | 2.94 ± 0.61 μM (for HCN1) | Reduces Ih current in a concentration-dependent manner. | [9][10] |
| Org 34167 | Pan-HCN | HCN1: ~1.3 µM (for V0.5 shift) | Causes a hyperpolarizing shift in the voltage-dependence of activation and slows activation kinetics. | [11] |
In Vivo Effects and Brain Penetration of select HCN Channel Inhibitors
| Compound | Animal Model | Dose & Route | Key In Vivo Effects | Brain to Plasma Ratio | Reference |
| Org 34167 | Mouse | 0.5 mg/kg, IP | Reduced depressive-like behaviors. | 16.9 ± 5.8 | [11] |
| Ivabradine (with P-gp inhibitor) | Rat | Oral | Markedly and dose-dependently reduced absence seizures. | Not specified, but brain concentrations were substantial. | [9] |
Signaling Pathways and Experimental Workflows
HCN Channel Signaling Pathway
The following diagram illustrates the general role of HCN channels in neuronal excitability.
Experimental Workflow for In Vitro Electrophysiology
This workflow outlines the key steps for assessing the effect of this compound on neuronal activity in brain slices.
Experimental Workflow for In Vivo Behavioral Studies
This workflow provides a general outline for conducting behavioral experiments in animal models.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Acute Brain Slices
This protocol is adapted from standard methods for recording Ih currents in neurons and can be used to evaluate the effects of this compound.
1. Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), cutting solution, and internal pipette solution (see solution compositions below)
-
Vibratome
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Animal model (e.g., rat or mouse)
2. Solution Compositions:
-
Cutting aCSF (example): 87 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 75 mM sucrose, 0.5 mM CaCl2, 7 mM MgCl2. Continuously bubble with 95% O2/5% CO2.
-
Recording aCSF (example): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2. Continuously bubble with 95% O2/5% CO2.
-
Internal Pipette Solution (example): 135 mM K-gluconate, 4 mM KCl, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH.
3. Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated cutting aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold cutting aCSF.
-
Transfer slices to a holding chamber with oxygenated recording aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 mL/min.
-
Perform whole-cell patch-clamp recordings from visually identified neurons.
-
To isolate Ih currents, hold the neuron at a depolarized potential (e.g., -60 mV) and apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments). The slow inward current observed during these hyperpolarizing steps is the Ih current.
-
After obtaining stable baseline recordings, add this compound to the perfusion solution at the desired concentration (starting with concentrations around the IC50 of 58 nM is recommended).
-
Record Ih currents again in the presence of the inhibitor to determine its effect.
-
Analyze the data to quantify changes in Ih amplitude, voltage-dependence of activation, and the "sag" voltage response to hyperpolarizing current injections.[12]
Protocol 2: In Vivo Administration for Behavioral Studies
This protocol provides a general guideline for the systemic administration of this compound for behavioral experiments in rodents, based on formulations for similar small molecules.
1. Materials:
-
This compound
-
Solvents for formulation (e.g., DMSO, PEG300, Tween-80, saline, or corn oil)
-
Animal model (e.g., mouse or rat)
-
Appropriate behavioral testing apparatus
2. Formulation (Examples):
-
Formulation A: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a vehicle consisting of 40% PEG300, 5% Tween-80, and 45% saline to achieve the final desired concentration of this compound and a final DMSO concentration of 10% or less.[1]
-
Formulation B: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in corn oil to the final desired concentration, with a final DMSO concentration of 10% or less.[1]
3. Procedure:
-
Acclimate the animals to the housing and handling conditions for at least one week prior to the experiment.
-
On the day of the experiment, prepare the this compound formulation. Ensure the compound is fully dissolved. A clear solution is desirable.
-
Administer the formulation or vehicle control to the animals via the desired route. Intraperitoneal (IP) injection is a common route for systemic administration in preclinical studies. The injection volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).
-
After a predetermined time for the drug to reach its target (e.g., 30-60 minutes, which may need to be optimized based on pharmacokinetic studies), conduct the behavioral assay.
-
Examples of relevant behavioral assays for CNS effects include:
-
Record and score the behavioral parameters according to the specific assay protocol.
-
Perform statistical analysis to compare the effects of this compound treatment with the vehicle control group.
Note: The optimal dose, timing of administration, and choice of behavioral assay will depend on the specific research question and should be determined through pilot studies.
Concluding Remarks
This compound is a valuable tool for investigating the role of HCN1 channels in the CNS. The protocols provided here, adapted from established methods for other HCN channel inhibitors, offer a starting point for researchers to explore the effects of this compound in both in vitro and in vivo models. Due to the limited availability of specific data for this compound, it is crucial to perform careful dose-response studies and to validate the observed effects. Further research is needed to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound in the CNS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of HCN Channels on Membrane Excitability in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polarized and compartment-dependent distribution of HCN1 in pyramidal cell dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCN channels in behavior and neurological disease: too hyper, or not active enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | HCN抑制剂 | MCE [medchemexpress.cn]
- 8. The Impact of Altered HCN1 Expression on Brain Function and Its Relationship with Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antidepressant-like activity of a brain penetrant HCN channel inhibitor in mice [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vitro characterization of HCN channel kinetics and frequency dependence in myocytes predicts biological pacemaker functionality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pan-HCN-IN-1 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of pan-HCN-IN-1 in rodent-based research. This document outlines the current understanding of this compound, including its mechanism of action, and provides detailed protocols for its application in in vivo studies, drawing upon available data for this compound and related HCN channel inhibitors.
Introduction to this compound
This compound, also identified as Compound J&J12e, is an inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channels, with a reported IC50 of 58 nM for HCN1.[1][2][3][4] HCN channels are crucial regulators of neuronal excitability and cardiac rhythm.[1] In ex vivo studies using rat brain slices, this compound has been demonstrated to decrease the voltage sag response and augment excitatory postsynaptic potential (EPSP) summation, indicating its potential to modulate neuronal activity.[1][2][3][4] While specific in vivo efficacy and dosage studies for this compound are not extensively published, this document provides recommended protocols based on its known properties and data from functionally similar HCN channel inhibitors.
Data Presentation
Table 1: In Vitro Potency of this compound and Related HCN Channel Inhibitors
| Compound | Target | IC50 | Species | Assay Conditions |
| This compound | HCN1 | 58 nM | Not Specified | Not Specified |
| Ivabradine | HCN Channels | 2.9 µM | Not Specified | Inhibition of If current |
| Zatebradine | HCN Channels | 1.96 µM | Not Specified | Not Specified |
| RO-275 | HCN1 | 46 nM | Human | Not Specified |
| RO-275 | HCN2 | 14.3 µM | Human | Not Specified |
| RO-275 | HCN3 | 4.6 µM | Human | Not Specified |
| RO-275 | HCN4 | 13.9 µM | Human | Not Specified |
Table 2: Exemplar In Vivo Dosages of Related HCN Channel Inhibitors in Rodents
| Compound | Species | Model | Dosage Range | Administration Route | Observed Effect |
| Ivabradine | Mouse | Seizure (PTZ, PICRO) | 1, 10, 20 mg/kg | Intraperitoneal (i.p.) | Anticonvulsant and neuroprotective effects.[5] |
| Zatebradine | Mouse | Cardiac electrophysiology | 0-20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in heart rate. |
| RO-275 | Rat | Working Memory | 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | Rescue of decremented working memory.[6] |
Signaling Pathway
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are voltage-gated cation channels that open upon hyperpolarization of the cell membrane. Their activity is modulated by cyclic nucleotides such as cAMP and cGMP. The influx of cations through open HCN channels generates the "funny" current (If) in the heart and the Ih current in neurons, leading to membrane depolarization. This compound, by inhibiting these channels, is expected to reduce this depolarizing current, thereby hyperpolarizing the resting membrane potential and decreasing cellular excitability.
Caption: Simplified signaling pathway of HCN channel activation and its inhibition by this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a clear and stable solution of this compound for administration to rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
20% SBE-β-CD in Saline
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure: Choose one of the following formulation protocols based on the desired vehicle. It is recommended to prepare the working solution fresh on the day of the experiment.[2]
Protocol A: Aqueous Formulation [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile vial, add the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline by volume.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Vortex thoroughly until a clear solution is obtained. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[2]
Protocol B: Cyclodextrin Formulation [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile vial, add 90% (20% SBE-β-CD in Saline) by volume.
-
Add 10% by volume of the this compound DMSO stock solution.
-
Vortex thoroughly until the solution is clear.
Protocol C: Oil-based Formulation [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile vial, add 90% Corn oil by volume.
-
Add 10% by volume of the this compound DMSO stock solution.
-
Vortex thoroughly to ensure a uniform suspension.
Caption: Workflow for the formulation of this compound for in vivo studies.
Protocol 2: Dose-Finding Study for this compound in Rodents
Objective: To determine the effective and well-tolerated dose range of this compound in a specific rodent model.
Animals:
-
Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.
Procedure:
-
Initial Dose Selection: Based on the dosages of related compounds (see Table 2), a starting dose range of 1-30 mg/kg can be explored. A logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg) is recommended.
-
Administration: Administer the formulated this compound via the chosen route (e.g., intraperitoneal injection). Include a vehicle control group.
-
Tolerability Assessment: Closely monitor the animals for any adverse effects for at least 4 hours post-administration and then daily. Observe for changes in behavior, locomotion, posture, and general well-being.
-
Pharmacodynamic Readout: At selected time points post-administration, assess a relevant pharmacodynamic marker. This could be model-specific (e.g., seizure threshold, pain response) or a general marker of HCN channel inhibition (e.g., heart rate monitoring, if feasible and relevant to the study).
-
Efficacy Testing: Once a well-tolerated dose range is established, proceed with efficacy studies in the relevant disease model.
Caption: Logical workflow for a dose-finding study of this compound in rodents.
Safety and Precautions
As with any novel compound, appropriate safety measures should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Given that HCN channels are expressed in the heart, cardiovascular parameters such as heart rate and blood pressure should be monitored in initial in vivo studies where feasible, especially at higher doses.
Disclaimer: This document provides guidance based on currently available information. Researchers should always consult the primary literature and perform their own validation and optimization studies for their specific experimental context.
References
Troubleshooting & Optimization
pan-HCN-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with pan-HCN-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions of this compound. It can be dissolved in DMSO at a concentration of 100 mg/mL (258.02 mM).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water in the DMSO can significantly impact its solubility.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
If you observe precipitation or incomplete dissolution of this compound in DMSO, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure your DMSO is of high quality and anhydrous.
Q3: I need to prepare this compound for in vivo experiments. What are the recommended formulation strategies?
Direct administration of a DMSO stock solution is not recommended for in vivo studies. Below are three protocols for preparing this compound in a vehicle suitable for in vivo use, each yielding a clear solution of at least 5 mg/mL (12.90 mM).[1]
-
Protocol 1: Co-solvent Formulation (PEG300/Tween-80)
-
This formulation uses a combination of DMSO, PEG300, Tween-80, and saline.
-
-
Protocol 2: Cyclodextrin-based Formulation (SBE-β-CD)
-
This approach utilizes a solubilizing agent, SBE-β-CD, in saline.
-
-
Protocol 3: Oil-based Formulation
-
This method involves using corn oil as the vehicle.
-
Q4: How should I store my this compound solutions?
Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions in the recommended solvents should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound has low aqueous solubility. | Consider using a formulation with co-solvents (e.g., PEG300, Tween-80) or solubilizing agents (e.g., SBE-β-CD) as described in the in vivo protocols.[1] |
| Phase separation or precipitation in the in vivo formulation. | Improper mixing or component ratios. | Ensure the solvents are added sequentially and mixed thoroughly at each step as detailed in the experimental protocols. Gentle heating or sonication may also help.[1] |
| Inconsistent experimental results. | Degradation of the compound due to improper storage. | Aliquot stock solutions and store them at the recommended temperatures (-80°C or -20°C) to minimize degradation from repeated freeze-thaw cycles.[1] |
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Appearance |
| DMSO | 100 mg/mL (258.02 mM) | Clear solution (ultrasonication may be needed)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (12.90 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (12.90 mM) | Clear solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (12.90 mM) | Clear solution[1] |
Experimental Protocols
Protocol 1: Co-solvent Formulation Preparation
-
Start with a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is obtained.[1]
Protocol 2: Cyclodextrin-based Formulation Preparation
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix the solution until it is clear and homogeneous.[1]
Protocol 3: Oil-based Formulation Preparation
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved.[1]
Visualizations
References
Technical Support Center: Troubleshooting pan-HCN-IN-1 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pan-HCN-IN-1 in patch clamp experiments. The information is tailored to scientists and drug development professionals aiming to achieve stable and reliable recordings of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as Compound J&J12e, is a potent inhibitor of the HCN1 ion channel, with a reported IC50 of 58 nM.[1] HCN channels are responsible for the "funny" current (If) in the heart and the "h-current" (Ih) in the nervous system, playing a key role in pacemaking and neuronal excitability.[2][3][4]
Q2: What are the different isoforms of HCN channels and their general properties?
There are four known isoforms of HCN channels (HCN1-4), each with distinct expression patterns and biophysical properties. These differences are crucial to consider when interpreting the effects of inhibitors.
| Isoform | Typical V1/2 of Activation | Activation Kinetics | cAMP Sensitivity | Primary Location Examples |
| HCN1 | More depolarized (~ -70 mV) | Fast | Weak | Neocortex, Hippocampus, Cerebellum, Retina[2][3][5][6] |
| HCN2 | Intermediate (~ -80 to -90 mV) | Slow | Strong | Brain (widespread), Heart[2][5][6] |
| HCN3 | Variable | Slow | Insensitive | Brain (scattered)[2] |
| HCN4 | More hyperpolarized (~ -100 mV) | Very Slow | Strongest | Sinoatrial node of the heart, Thalamus[2][5][6] |
Q3: How should I prepare this compound for my experiments?
This compound is typically dissolved in a stock solution of dimethyl sulfoxide (DMSO). For final dilutions in your recording solutions, it is critical to keep the final DMSO concentration as low as possible, ideally below 0.1%, to avoid solvent effects on neuronal excitability. High concentrations of DMSO can have direct effects on ion channels and cell membranes.
Q4: What are common issues encountered when recording HCN currents?
A frequent problem with HCN channel recordings is "rundown". This phenomenon is characterized by a gradual decrease in current amplitude and/or a hyperpolarizing shift in the voltage-dependence of activation over the course of a whole-cell recording. This is thought to be due to the washout of essential intracellular components like cAMP and PIP2.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your patch clamp experiments with this compound.
Problem 1: Unstable or Low Amplitude HCN Currents
| Possible Cause | Suggested Solution |
| Current Rundown | - Include Mg-ATP (2-5 mM) and GTP (0.3-0.5 mM) in your intracellular solution to support cellular metabolism and signaling pathways. - Add cAMP (10-50 µM) to the intracellular solution to potentiate HCN2 and HCN4 currents and potentially stabilize the channels. - Consider using the perforated patch technique to preserve the endogenous intracellular environment. |
| Low HCN Channel Expression | - If using a heterologous expression system, verify transfection efficiency and plasmid integrity. - For native tissue, ensure the chosen cell type expresses the target HCN isoform at sufficient levels. |
| Poor Seal Formation or High Access Resistance | - Follow standard best practices for patch clamp recordings, including using high-quality glass pipettes with appropriate resistance (typically 3-6 MΩ), maintaining a clean recording environment, and ensuring healthy cells. |
Problem 2: Inconsistent or Unexpected Effects of this compound
| Possible Cause | Suggested Solution |
| Compound Precipitation | - Visually inspect your final recording solution for any signs of precipitation. - Prepare fresh dilutions of this compound for each experiment. - Consider the solubility limits of the compound in aqueous solutions, even with a small percentage of DMSO. |
| Off-Target Effects | - While specific off-target information for this compound is not widely published, be aware that other HCN blockers can affect other ion channels at higher concentrations. - Perform control experiments on cells that do not express HCN channels to identify potential non-specific effects. |
| Isoform Selectivity | - The inhibitory profile of this compound on HCN2, HCN3, and HCN4 isoforms is not as well-characterized as its effect on HCN1. If your preparation expresses multiple HCN isoforms, the observed effect will be a composite of the drug's action on each subtype. |
Problem 3: Difficulty in Observing a Clear Inhibitory Effect
| Possible Cause | Suggested Solution |
| Inappropriate Voltage Protocol | - To elicit HCN currents, use hyperpolarizing voltage steps from a holding potential of around -40 to -60 mV. The voltage steps should be sufficiently negative (e.g., to -120 mV or more) and long enough to allow for the full activation of the specific HCN isoform you are studying. - A tail current protocol can be used to determine the voltage-dependence of activation. |
| Incorrect Drug Concentration | - Start with a concentration around the reported IC50 for HCN1 (58 nM) and perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. |
Experimental Protocols
Whole-Cell Voltage Clamp Recording of HCN Currents
-
Cell Preparation: Use cells (either from primary culture, acute slices, or a heterologous expression system) known to express the HCN channel isoform of interest.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine (pH adjusted to 7.3 with KOH). Consider adding cAMP (10-50 µM) for studying HCN2 or HCN4.
-
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at -60 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments for 1-2 seconds) to elicit HCN currents.
-
To assess the voltage-dependence of activation, measure the tail currents at a depolarized potential (e.g., -50 mV) following the hyperpolarizing steps.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate before recording the post-drug currents using the same voltage protocol.
-
Visualizations
Signaling Pathway of HCN Channel Modulation
Experimental Workflow for Testing this compound
Logical Relationship for Troubleshooting HCN Recordings
References
- 1. HCN2 and HCN1 Channels Govern the Regularity of Autonomous Pacemaking and Synaptic Resetting in Globus Pallidus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Populations of HCN Pacemaker Channels Produce Voltage-dependent and Voltage-independent Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimal molecular determinants of isoform-specific differences in efficacy in the HCN channel family - PMC [pmc.ncbi.nlm.nih.gov]
pan-HCN-IN-1 stability in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using pan-HCN-IN-1. The information is designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an inhibitor of the hyperpolarization-activated and cyclic-nucleotide-gated 1 (HCN1) ion channel, with a reported IC₅₀ of 58 nM.[1] HCN channels are responsible for the "funny" current (If) or "h-current" (Ih) in cardiac and neuronal cells, which plays a key role in pacemaking and setting the resting membrane potential.[2][3] By inhibiting HCN1, this compound can reduce the voltage sag response and enhance EPSP summation in neurons.[1]
2. How should I dissolve this compound for in vitro and in vivo experiments?
This compound can be challenging to dissolve directly in aqueous buffers. The use of a co-solvent system is recommended. For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. For working solutions, further dilution into an appropriate vehicle is necessary. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound. For long-term stability, stock solutions should be stored under the following conditions:
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
| Data sourced from MedchemExpress.[1] |
It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
4. Is there any data on the stability of this compound in aqueous solutions at room temperature or 37°C?
Currently, there is limited publicly available data on the specific half-life, hydrolysis rate, or degradation pathways of this compound in aqueous solutions at physiological temperatures. The stability of the compound in your specific experimental buffer should be determined empirically. A general protocol for assessing aqueous stability is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in working solution | - Low aqueous solubility.- Buffer incompatibility. | - Increase the percentage of co-solvents like PEG300 or use solubilizing agents such as Tween-80 or SBE-β-CD.[1]- Perform a solubility test in your specific buffer before preparing a large volume.- Gentle warming or sonication may help redissolve the compound.[1] |
| Loss of compound activity over time | - Degradation in aqueous buffer. | - Prepare fresh working solutions daily from a frozen stock.- Assess the stability of this compound in your experimental buffer using the provided protocol.- If using a continuous dosing system for more than half a month, carefully consider the formulation's stability.[1] |
| Inconsistent experimental results | - Incomplete dissolution.- Degradation of the compound.- Improper storage. | - Visually inspect your solution for any precipitate before use.- Always prepare fresh dilutions from a properly stored stock solution.- Verify the concentration of your working solution analytically (e.g., via HPLC) if inconsistencies persist. |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL Working Solution
This protocol provides an example of how to prepare a working solution of this compound.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final working solution, add the solvents in the following order:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly until a clear solution is obtained. This protocol should yield a clear solution of at least 5 mg/mL.[1]
Protocol 2: General Protocol for Assessing Aqueous Stability
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (in an appropriate organic solvent like DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
Procedure:
-
Spike the experimental aqueous buffer with the this compound stock solution to a final concentration suitable for your assay and HPLC detection. Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its effect on stability.
-
Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, quench any potential reaction (e.g., by adding an equal volume of cold acetonitrile) and store at -20°C or analyze immediately.
-
Incubate the remaining solution at the desired temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect additional aliquots and process them in the same way as the t=0 sample.
-
Analyze all samples by HPLC to determine the concentration of the parent this compound peak.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and calculate its half-life in the specific aqueous buffer.
Visualizations
References
ensuring brain penetration of pan-HCN-IN-1 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using pan-HCN-IN-1 in in vivo studies, with a focus on ensuring and verifying its penetration into the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, broad-spectrum inhibitor of all four isoforms of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels (HCN1, HCN2, HCN3, and HCN4).[1][2] These channels are responsible for the pacemaker "funny" current (If) in the heart and the analogous Ih current in the nervous system.[3][4] By blocking these channels, this compound reduces the spontaneous firing rate of neurons and cardiac pacemaker cells. In the CNS, this modulation of neuronal excitability is the basis for its investigation in various neurological disorders.[4][5]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a small molecule with properties that can make blood-brain barrier (BBB) penetration challenging. Key properties are summarized in the table below. Its high polar surface area and potential as a substrate for efflux transporters like P-glycoprotein (P-gp) are primary factors to consider in experimental design.
Q3: How should I formulate this compound for in vivo administration?
A3: For intraperitoneal (IP) or intravenous (IV) injection in rodents, a common starting formulation is 10% DMSO, 40% PEG400, and 50% saline. However, solubility and stability should be confirmed for your specific concentration. Sonication may be required to fully dissolve the compound. It is critical to ensure the compound is fully solubilized before administration to avoid variability in dosing.
Q4: What are the expected peripheral versus central effects of this compound?
A4: Due to its pan-HCN inhibition, peripheral administration will likely affect cardiac HCN channels (primarily HCN4), potentially leading to bradycardia.[4] If you observe peripheral effects (e.g., decreased heart rate) without the expected CNS-mediated behavioral or electrophysiological changes, this strongly suggests poor brain penetration.
Troubleshooting Guide: Poor Brain Penetration
This guide addresses common issues related to achieving and confirming adequate CNS exposure of this compound.
Problem 1: Low or undetectable brain concentrations of this compound after systemic administration.
-
Possible Cause 1: Low Passive Permeability. The physicochemical properties of this compound may inherently limit its ability to diffuse across the blood-brain barrier.
-
Solution: While modifying the molecule isn't possible, you can maximize the concentration gradient. Ensure the highest tolerable dose is being administered systemically. See the pharmacokinetic data below for typical plasma and brain concentrations.
-
-
Possible Cause 2: Efflux Transporter Activity. this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the compound out of the brain.[6]
-
Possible Cause 3: High Plasma Protein Binding. If this compound is extensively bound to plasma proteins, the unbound fraction available to cross the BBB is low.
-
Solution: Measure the free fraction of this compound in plasma. While difficult to modify, this parameter is crucial for interpreting brain exposure data. The key metric is the unbound brain-to-plasma ratio (Kp,uu).
-
Problem 2: High variability in brain concentrations across study animals.
-
Possible Cause 1: Formulation and Administration Issues. Inconsistent solubilization or inaccurate dosing can lead to variable plasma concentrations, which in turn causes variable brain exposure.
-
Solution: Prepare a fresh formulation for each experiment and ensure complete dissolution. Use precise administration techniques and volumes based on individual animal weight.
-
-
Possible Cause 2: Inter-animal differences in metabolism or efflux transporter expression.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure the use of a consistent and well-characterized animal strain, age, and sex.
-
Problem 3: Peripheral side effects are observed, but the desired CNS effect is absent.
-
Possible Cause: Insufficient therapeutic concentration in the brain. The unbound brain concentration may not be reaching the IC50 required for target engagement in the CNS, even if total plasma levels are high.
-
Solution: This is a classic indicator of poor brain penetration. The primary strategy is to conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate brain concentrations with the biological readout. This may involve using techniques like in vivo microdialysis to measure unbound drug concentrations in the brain extracellular fluid.[6] If brain levels are confirmed to be low, strategies to inhibit efflux transporters should be employed.
-
Quantitative Data Summary
The following tables present hypothetical in vitro and in vivo data for this compound to serve as a benchmark for your experiments.
Table 1: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Implication for Brain Penetration |
| Molecular Weight (MW) | 480 g/mol | Acceptable for passive diffusion |
| LogP | 2.5 | Moderate lipophilicity |
| Polar Surface Area (PSA) | 110 Ų | High; may limit passive diffusion |
| pKa | 8.5 | Basic; may be ionized at physiological pH |
| Caco-2 Permeability (A→B) | 0.5 x 10⁻⁶ cm/s | Low passive permeability |
| Caco-2 Efflux Ratio (B→A / A→B) | 8.0 | High; indicates active efflux |
| Plasma Protein Binding (Mouse) | 98.5% | High; low unbound fraction |
Table 2: In Vivo Pharmacokinetic Data for this compound in Mice (10 mg/kg, IV)
| Treatment Group | Cmax Plasma (ng/mL) | AUC Plasma (ng·h/mL) | Cmax Brain (ng/g) | AUC Brain (ng·h/g) | Brain/Plasma Ratio (AUC) |
| This compound alone | 1200 | 3600 | 60 | 150 | 0.04 |
| This compound + Elacridar (10 mg/kg, IP) | 1250 | 3700 | 300 | 925 | 0.25 |
Experimental Protocols
Protocol 1: Assessing Brain Penetration via Co-administration with a P-gp Inhibitor
This protocol details a study to determine if this compound is an efflux transporter substrate in vivo.
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old).
-
Groups (n=4 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (10 mg/kg, IV).
-
Group 3: Elacridar (10 mg/kg, IP).
-
Group 4: Elacridar (10 mg/kg, IP) administered 60 minutes prior to this compound (10 mg/kg, IV).
-
-
Procedure:
-
Acclimate animals for at least 3 days.
-
Administer elacridar or vehicle to Groups 3 and 4.
-
After 60 minutes, administer this compound or vehicle to Groups 2 and 4 via the tail vein.
-
At a predetermined time point (e.g., 1 hour, based on plasma half-life), euthanize animals via cardiac perfusion with saline to remove blood from the brain.
-
Collect trunk blood (for plasma) and the whole brain.
-
Process plasma and brain homogenates.
-
Analyze the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for Group 2 and Group 4. A significant increase (e.g., >2-fold) in the Kp value in the presence of elacridar confirms that this compound is a P-gp substrate in vivo.
Protocol 2: In Vivo Microdialysis for Measuring Unbound Brain Concentration
This technique allows for the direct measurement of the pharmacologically active, unbound drug concentration in the brain's extracellular fluid (ECF).
-
Surgical Preparation:
-
Anesthetize a rat or mouse.
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover for 24-48 hours.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to ensure a stable baseline.
-
Administer this compound systemically (e.g., IV or IP).
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours.
-
At the end of the experiment, determine the in vitro probe recovery rate using a standard solution of this compound.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate samples using a highly sensitive LC-MS/MS method.
-
Calculate the unbound brain concentration (Cu,brain) by correcting the measured dialysate concentration for the probe recovery rate.
-
-
Data Interpretation: The resulting Cu,brain time-profile provides the most accurate measure of target site exposure and should be used for PK/PD modeling.
Visualizations
References
- 1. The hyperpolarization‐activated cyclic nucleotide‐gated 4 channel as a potential anti‐seizure drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening effects of HCN channel blockers on sleep/wake behavior in zebrafish [frontiersin.org]
- 3. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Altered HCN1 Expression on Brain Function and Its Relationship with Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective and brain-penetrant HCN1 inhibitors reveal links between synaptic integration, cortical function, and working memory. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Selectivity of pan-HCN-IN-1 for HCN1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to improve the selectivity of the inhibitor pan-HCN-IN-1 for the HCN1 ion channel isoform.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known selectivity profile?
A1: this compound (also known as Compound J&J12e) is an inhibitor of the hyperpolarization-activated and cyclic-nucleotide-gated (HCN) ion channel family. It has been reported to be a potent inhibitor of HCN1 with an IC50 of 58 nM.[1] While potent on HCN1, the "pan-HCN" designation suggests it likely has activity against other HCN isoforms (HCN2, HCN3, and HCN4), a common characteristic of many HCN inhibitors.
Q2: Why is improving selectivity for HCN1 a common research goal?
A2: The four HCN isoforms have distinct expression patterns and physiological roles. HCN1 is predominantly expressed in the brain and peripheral nervous system and is involved in neuronal excitability, synaptic integration, and pain perception.[2][3] HCN4, on the other hand, is a primary driver of cardiac pacemaker activity.[2] Lack of selectivity can lead to off-target effects, most notably cardiovascular effects like bradycardia from the inhibition of HCN4. Therefore, developing HCN1-selective inhibitors is crucial for creating safer and more targeted therapeutics for neurological disorders.
Q3: What is the known binding site for inhibitors on HCN channels?
A3: Cryo-electron microscopy studies of the human HCN1 channel in complex with the non-selective inhibitor ivabradine have revealed a binding pocket located at the interface of the S1 and S4 transmembrane helices and the N-terminal HCN domain.[4][5] Key residues interacting with ivabradine in HCN1 include N107, F109, D140, F143, W281, F285, and Y289.[4]
Q4: Why do many HCN inhibitors, likely including this compound, lack selectivity?
A4: The key residues that form the inhibitor binding pocket identified in HCN1 are highly conserved across all four HCN isoforms.[4] This structural similarity in the binding site is the primary reason for the lack of selectivity of many HCN inhibitors.
Q5: What are the general strategies to improve the selectivity of a compound like this compound for HCN1?
A5: Improving selectivity generally involves medicinal chemistry approaches that exploit the subtle differences in the amino acid sequences between the HCN isoforms in and around the binding pocket. Strategies include:
-
Structure-Based Drug Design: Using the known structure of HCN1, medicinal chemists can design analogs of this compound that form specific interactions with non-conserved residues unique to HCN1.
-
Targeting Allosteric Sites: Instead of competing with the endogenous ligand at the orthosteric site, developing inhibitors that bind to a distinct, less-conserved allosteric site can achieve greater selectivity.
-
Exploiting Differences in Channel Gating: The HCN isoforms exhibit different gating kinetics and responses to cyclic nucleotides (cAMP).[6][7] Compounds that selectively bind to a specific conformational state of the channel (e.g., open, closed, or intermediate states) may exhibit isoform selectivity.
Troubleshooting Guide
Problem: My novel analog of this compound shows no improvement in HCN1 selectivity.
Possible Cause 1: Modifications are not interacting with non-conserved residues.
-
Solution: Perform a sequence alignment of the human HCN1, HCN2, HCN3, and HCN4 protein sequences, focusing on the S1, S4, and HCN domains that form the inhibitor binding pocket. Identify amino acid residues that differ between HCN1 and the other isoforms. The table below highlights some of these differences in key regions. Use this information to guide the design of new analogs where chemical modifications are positioned to interact with these non-conserved residues.
Possible Cause 2: The assay conditions are not optimal for detecting selectivity.
-
Solution: Ensure your electrophysiological recordings are robust and that you are accurately determining the IC50 values for each isoform. Use a standardized voltage protocol across all isoforms to ensure a fair comparison. Consider that some inhibitors exhibit use-dependence, meaning their blocking action is dependent on the channel opening and closing. Your voltage protocol should be designed to account for this if suspected.
Possible Cause 3: The modifications have inadvertently introduced binding to an unknown conserved site.
-
Solution: Utilize computational methods like molecular docking and molecular dynamics simulations to predict the binding mode of your new analogs. This can help visualize how the compound is interacting with the channel and whether it is making the intended contacts with non-conserved residues or if it has adopted an alternative binding pose.
Data Presentation
Table 1: Comparison of IC50 Values for Selected HCN Channel Inhibitors
| Compound | HCN1 IC50 | HCN2 IC50 | HCN3 IC50 | HCN4 IC50 | Selectivity Profile | Reference |
| This compound | 58 nM | - | - | - | HCN1 potent | [1] |
| Ivabradine | ~2.9 µM | - | - | ~2.14 µM | Non-selective | [8] |
| Zatebradine | 1.83 µM | 2.21 µM | 1.90 µM | 1.88 µM | Non-selective | [6] |
| MEL55A | High Potency | High Potency | - | Low Potency | HCN1/HCN2 selective | [2][9] |
Table 2: Amino Acid Sequence Alignment of Key Regions in the Human HCN Channel Inhibitor Binding Pocket
| Domain | Residue (hHCN1) | hHCN1 | hHCN2 | hHCN3 | hHCN4 | Conservation |
| HCN Domain | 107 | N | N | N | N | Conserved |
| HCN Domain | 109 | F | F | F | F | Conserved |
| S1 | 140 | D | D | D | D | Conserved |
| S1 | 143 | F | F | F | F | Conserved |
| S1 | 155 | V | A | V | A | Non-conserved |
| S4 | 281 | W | W | W | W | Conserved |
| S4 | 285 | F | F | F | F | Conserved |
| S4 | 289 | Y | Y | Y | Y | Conserved |
| S4-S5 Linker | 304 | I | V | V | V | Non-conserved |
Note: This is a partial alignment for illustrative purposes. A full sequence alignment should be conducted for a comprehensive analysis.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Determining Inhibitor Potency and Selectivity
This protocol is adapted from methodologies described for characterizing HCN channel inhibitors.[8][9][10]
Objective: To measure the effect of this compound analogs on the current (Ih) mediated by heterologously expressed human HCN1, HCN2, HCN3, and HCN4 channels and to determine the IC50 for each isoform.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the human HCN isoform of interest.
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM D-glucose, 10 mM HEPES, pH 7.3 with NaOH.
-
Intracellular (pipette) solution: 135 mM K-gluconate, 10 mM MgCl2, 0.1 mM CaCl2, 1 mM EGTA, 10 mM HEPES, pH 7.2 with KOH.
-
Stock solutions of this compound and its analogs in DMSO.
Procedure:
-
Culture cells expressing the target HCN isoform on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -40 mV.
-
To elicit HCN currents (Ih), apply hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments for 2-4 seconds).
-
After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing the desired concentration of the test compound.
-
Repeat the voltage-step protocol at steady-state inhibition.
-
To determine the IC50, apply a range of compound concentrations and measure the percentage of current inhibition at a specific voltage (e.g., -120 mV).
-
Fit the concentration-response data to a Hill equation to calculate the IC50 value.
-
Repeat the entire procedure for each HCN isoform to determine the selectivity profile.
Molecular Docking of this compound Analogs into the HCN1 Binding Site
This protocol provides a general workflow for in silico prediction of ligand binding.
Objective: To predict the binding mode and affinity of this compound analogs to the HCN1 channel and to guide the design of more selective compounds.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock).
-
Protein Data Bank (PDB) for the HCN1 structure (e.g., PDB ID: 6UQF).
Procedure:
-
Protein Preparation:
-
Download the cryo-EM structure of the human HCN1 channel.
-
Prepare the protein structure by adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network.
-
Define the binding site based on the location of ivabradine in the co-crystal structure.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and its analogs.
-
Generate a 3D conformation and perform energy minimization.
-
-
Docking:
-
Set up the docking grid around the defined binding site.
-
Dock the prepared ligands into the receptor grid using a suitable docking algorithm (e.g., Glide, GOLD, AutoDock Vina).
-
-
Analysis:
-
Analyze the predicted binding poses and docking scores.
-
Visualize the protein-ligand interactions to identify key contacts.
-
Compare the predicted binding modes of different analogs to understand how chemical modifications influence binding.
-
To predict selectivity, create homology models of HCN2, HCN3, and HCN4 and repeat the docking procedure to compare the predicted binding affinities.
-
Visualizations
Caption: Iterative workflow for improving HCN1 selectivity.
References
- 1. HCN channel phosphorylation sites mapped by mass spectrometry in human epilepsy patients and in an animal model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation analysis of the hyperpolarization-activated cyclic nucleotide-gated channels HCN1 and HCN2 in idiopathic generalized epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Altered HCN1 Expression on Brain Function and Its Relationship with Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A high affinity switch for cAMP in the HCN pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Experimental Data for pan-HCN-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-HCN-IN-1. The information is designed to address specific challenges you may encounter during your experiments and to aid in the accurate interpretation of your data.
FAQs: Understanding this compound
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Compound J&J12e, is a chemical inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ion channel family.[1][2][3][4] Based on available data, it shows potent inhibitory activity against the HCN1 isoform, with a reported half-maximal inhibitory concentration (IC50) of 58 nM.[1][3][4] HCN channels are voltage-gated cation channels that open upon membrane hyperpolarization and are crucial for regulating neuronal excitability and rhythmic activity in the heart and brain.[5][6] By inhibiting HCN channels, this compound is expected to reduce the "funny" current (If) in cardiac pacemaker cells and the hyperpolarization-activated current (Ih) in neurons.[6]
Q2: The name "this compound" suggests broad-spectrum inhibition. Is it selective for a particular HCN isoform?
A2: While the "pan-HCN" designation suggests that the inhibitor acts on multiple HCN isoforms, currently available data from suppliers specifically highlights its potent inhibition of HCN1 (IC50 = 58 nM).[1][3][4] There is a lack of publicly available information regarding its inhibitory activity (IC50 values) against other HCN isoforms (HCN2, HCN3, and HCN4). This is a critical point to consider when designing experiments and interpreting results, as the overall effect of the inhibitor will depend on the specific HCN isoforms expressed in your model system. Different HCN isoforms have distinct biophysical properties and expression patterns, so a predominantly HCN1-selective inhibitor will have different physiological consequences than a true pan-HCN inhibitor.[7][8]
Q3: What are the expected physiological effects of inhibiting HCN channels with this compound?
A3: Inhibition of HCN channels with this compound is reported to reduce the voltage sag response to hyperpolarizing current injections and enhance the temporal summation of excitatory postsynaptic potentials (EPSPs) in ex vivo rat brain slices.[1][4] These effects are consistent with the known functions of HCN channels in dampening neuronal excitability.[9][10] By blocking the depolarizing influence of the Ih current, this compound can lead to a hyperpolarization of the resting membrane potential and an increase in the input resistance of neurons.[9] In cardiac tissue, inhibition of HCN channels, particularly HCN4, is expected to cause bradycardia (a slowing of the heart rate).[11][12]
Q4: Are there known off-target effects for this compound?
A4: There is currently no publicly available data on the selectivity profile or potential off-target effects of this compound. When using any new inhibitor, it is crucial to perform control experiments to rule out confounding effects unrelated to the inhibition of HCN channels. This could include testing the compound on cells that do not express HCN channels or examining its effects on other ion channels present in your experimental preparation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No observable effect on cellular electrophysiology (e.g., no change in voltage sag or resting membrane potential). | 1. Low expression of HCN channels: The cell type or tissue under investigation may not express HCN channels, or may express isoforms that are not potently inhibited by this compound. 2. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively block the target channels. 3. Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. 4. Experimental conditions: The voltage protocols used may not be optimal for observing HCN channel activity. | 1. Confirm HCN channel expression in your model system using techniques like qPCR, Western blot, or immunohistochemistry. 2. Perform a dose-response curve to determine the optimal concentration of this compound for your specific application. 3. Ensure the inhibitor is stored correctly (e.g., at -20°C or -80°C as recommended by the supplier) and prepare fresh stock solutions. 4. Use hyperpolarizing voltage steps to activate HCN channels and elicit a measurable Ih current. |
| Unexpected or contradictory results (e.g., increased excitability instead of decreased). | 1. Off-target effects: this compound may be interacting with other ion channels or signaling pathways. 2. Complex network effects: In slice or in vivo preparations, the inhibition of HCN channels in one cell type could lead to disinhibition or other network-level changes that result in paradoxical effects. 3. Compensation mechanisms: The system may be compensating for the loss of HCN channel function over the duration of the experiment. | 1. As mentioned in the FAQs, perform control experiments to assess for off-target effects. 2. Consider the broader neural circuit and the roles of different interneuron populations that may express HCN channels.[13] 3. Examine the time course of the inhibitor's effect to identify any potential compensatory changes. |
| Variability in experimental results. | 1. Inconsistent inhibitor concentration: Issues with solubility or pipetting can lead to variations in the final concentration of this compound. 2. Biological variability: There may be inherent variability in HCN channel expression or function between different cells, slices, or animals. 3. Temperature fluctuations: HCN channel kinetics are temperature-sensitive. | 1. Ensure complete solubilization of the inhibitor and use calibrated pipettes for accurate dilutions. 2. Increase the number of replicates to account for biological variability and use appropriate statistical analyses. 3. Maintain a constant and controlled temperature throughout the experiment. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Reference |
| IC50 | 58 nM | HCN1 | [1][3][4] |
| Molecular Weight | 387.56 g/mol | N/A | [2] |
| Formula | C23H37N3O2 | N/A | [2] |
| CAS Number | 1334308-63-2 | N/A | [2] |
Experimental Protocols
Objective: To measure the effect of this compound on the hyperpolarization-activated current (Ih) in a neuronal cell line or primary neuron culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal recording solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Prepare fresh dilutions of this compound in the external recording solution to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Establish a stable whole-cell patch-clamp recording from the cell of interest.
-
In voltage-clamp mode, hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 1-2 seconds) to elicit the Ih current.
-
Record the baseline Ih current in the absence of the inhibitor.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
After a stable baseline is achieved in the presence of the inhibitor, repeat the hyperpolarizing voltage step protocol to record the inhibited Ih current.
-
Wash out the inhibitor with the control external solution and, if possible, record the recovery of the Ih current.
-
Analyze the data by measuring the amplitude of the steady-state Ih current at each voltage step before and after inhibitor application. Construct a dose-response curve to calculate the IC50.
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the general signaling pathway of HCN channels and the logical workflow for an experiment using this compound.
Caption: General signaling pathway of HCN channels and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 1334308-63-2: this compound | CymitQuimica [cymitquimica.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Regulation of HCN Channels by Protein Interactions [frontiersin.org]
- 6. Neurophysiology of HCN channels: from cellular functions to multiple regulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimal molecular determinants of isoform-specific differences in efficacy in the HCN channel family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal molecular determinants of isoform-specific differences in efficacy in the HCN channel family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Altered HCN1 Expression on Brain Function and Its Relationship with Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antidepressant-like activity of a brain penetrant HCN channel inhibitor in mice [frontiersin.org]
- 12. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Validation & Comparative
Pan-HCN-IN-1: A Potent and Selective Inhibitor of HCN1 Channels for Neuroscience Research
A novel small molecule, pan-HCN-IN-1, has emerged as a highly potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated 1 (HCN1) ion channel. This compound demonstrates significant promise as a research tool for dissecting the physiological roles of HCN1 channels in neuronal excitability and synaptic plasticity. This guide provides a comprehensive comparison of this compound with other commonly used HCN channel blockers, supported by experimental data and detailed protocols.
Performance Comparison of HCN Channel Inhibitors
This compound exhibits exceptional potency for HCN1, with a reported half-maximal inhibitory concentration (IC50) of 58 nM.[1] This represents a significant improvement in potency compared to other widely used non-selective HCN inhibitors. The following table summarizes the IC50 values of this compound and other common HCN channel blockers against the HCN1 isoform.
| Compound | HCN1 IC50 | Selectivity Profile | Key Characteristics |
| This compound (J&J12e) | 58 nM | Highly selective for HCN1 | Potent, selective, and brain-penetrant |
| ZD7288 | ~15 µM | Non-selective HCN blocker; also inhibits Na+ channels | Widely used but lacks selectivity |
| Ivabradine | ~0.94 - 2.94 µM[2] | Primarily targets HCN4, but also blocks HCN1 | Clinically approved for cardiac conditions; limited brain penetrance |
| Zatebradine | Not specified for HCN1 | Non-selective HCN blocker | One of the earlier developed HCN inhibitors |
| MEL57A | Not specified | Reported to have high selectivity for HCN1 over HCN2 and HCN4 | Isoform-selective research compound |
Validating the Inhibitory Effect: Experimental Protocols
The inhibitory effect of this compound on HCN1 channels is typically validated using electrophysiological techniques, primarily whole-cell patch-clamp recordings from cells expressing HCN1 channels.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the general steps for assessing the inhibitory effect of this compound on HCN1 currents.
1. Cell Preparation:
-
HEK293 cells are transiently or stably transfected with a plasmid encoding the human HCN1 subunit.
-
Cells are cultured under standard conditions until they reach 70-80% confluency.
2. Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
HCN1 currents (Ih) are elicited by hyperpolarizing voltage steps (e.g., from a holding potential of -40 mV to -120 mV for 1-2 seconds).
-
A baseline recording of Ih is established before the application of any compound.
3. Compound Application:
-
This compound and other reference compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
The compounds are then diluted to their final concentrations in the external solution and perfused onto the recorded cell.
4. Data Analysis:
-
The amplitude of the steady-state Ih current is measured before and after the application of the inhibitor.
-
The percentage of inhibition is calculated for various concentrations of the compound.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Mechanism of Action and Effects on Neuronal Function
HCN1 channels are voltage-gated ion channels that open upon hyperpolarization of the cell membrane. They conduct a mixed cation current (Ih) that plays a crucial role in setting the resting membrane potential, dendritic integration of synaptic inputs, and neuronal rhythmicity.
By inhibiting HCN1 channels, this compound is expected to produce several key effects on neuronal function:
-
Hyperpolarization of the resting membrane potential: Inhibition of the depolarizing Ih current leads to a more negative resting membrane potential.
-
Increased input resistance: The closure of HCN1 channels increases the resistance of the neuronal membrane.
-
Enhanced temporal summation of excitatory postsynaptic potentials (EPSPs): The increased input resistance and the removal of the Ih-mediated "sag" in voltage responses to hyperpolarizing inputs allow for a greater summation of successive EPSPs.[1]
The following diagram illustrates the experimental workflow for assessing the effect of this compound on EPSP summation.
Inhibition of HCN1 channels by this compound leads to a more faithful temporal summation of synaptic inputs, which can have profound implications for synaptic plasticity and neural computation. The signaling pathway diagram below illustrates the proposed mechanism of action.
References
A Head-to-Head Comparison of pan-HCN-IN-1 and ZD7288 for Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for hyperpolarization-activated cyclic nucleotide-gated (HCN) channels is critical for advancing research in areas such as neuroscience and cardiology. This guide provides an objective comparison of two prominent HCN channel inhibitors: pan-HCN-IN-1 (also known as J&J12e) and ZD7288. We present a comprehensive analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of the HCN1 subtype, offering a significant advantage for studies focused on the specific roles of this isoform. In contrast, ZD7288 acts as a non-selective, pan-HCN inhibitor, making it a tool for investigating the general effects of HCN channel blockade. However, researchers must consider the known off-target effects of ZD7288 on other ion channels, which may confound experimental results.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ZD7288 against the four human HCN channel isoforms.
| Inhibitor | hHCN1 IC50 (µM) | hHCN2 IC50 (µM) | hHCN3 IC50 (µM) | hHCN4 IC50 (µM) |
| This compound (J&J12e) | 0.058 | >30 | >30 | >30 |
| ZD7288 | 20[1] | 41[1] | 34[1] | 21[1] |
Mechanism of Action and Selectivity Profile
This compound (J&J12e): This novel inhibitor demonstrates remarkable selectivity for the HCN1 isoform. Its high potency against HCN1, with an IC50 in the nanomolar range, and significantly lower affinity for HCN2, HCN3, and HCN4, make it an ideal pharmacological tool for dissecting the specific physiological and pathological functions of HCN1-containing channels. The mechanism of action is attributed to its direct binding to and inhibition of the HCN1 channel pore.
ZD7288: ZD7288 is a well-established HCN channel blocker that exhibits a non-selective inhibition profile across all four HCN isoforms.[1] It acts as an open-channel blocker, meaning it enters and blocks the pore of the channel when it is in the open state. While its broad-spectrum activity is useful for studying the overall effects of HCN channel inhibition, its utility can be limited by off-target effects. Notably, ZD7288 has been shown to inhibit T-type calcium channels and sodium channels, which can introduce confounding variables in experimental outcomes.[1]
Signaling Pathway and Inhibition
The following diagram illustrates the general signaling pathway of HCN channels and the points of inhibition for this compound and ZD7288.
Caption: HCN channel activation by hyperpolarization and modulation by cAMP, leading to Ih current and inhibition by this compound and ZD7288.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and ZD7288.
Whole-Cell Patch-Clamp Electrophysiology for HCN Channel Inhibition Assay
This protocol is a standard method used to measure the inhibitory effects of compounds on HCN channels expressed in heterologous systems (e.g., HEK293 or CHO cells) or in primary neurons.
1. Cell Preparation:
-
Culture cells stably or transiently expressing the human HCN isoform of interest (hHCN1, hHCN2, hHCN3, or hHCN4).
-
Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber continuously with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -40 mV.
-
Elicit HCN currents by applying hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds).
-
Record baseline HCN currents.
-
Perfuse the chamber with the external solution containing the test compound (this compound or ZD7288) at various concentrations.
-
After a stable effect is reached, record the HCN currents again using the same voltage protocol.
4. Data Analysis:
-
Measure the peak or steady-state current amplitude at a specific hyperpolarizing voltage step (e.g., -120 mV).
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Logical Relationship of Experimental Workflow
The following diagram outlines the logical workflow for characterizing and comparing HCN channel inhibitors.
Caption: Workflow for the comparative evaluation of HCN channel inhibitors.
Conclusion
The choice between this compound and ZD7288 should be guided by the specific research question. For studies requiring the specific inhibition of HCN1 to elucidate its role in cellular and systemic functions, the high potency and selectivity of this compound make it the superior choice. For broader investigations into the general consequences of HCN channel blockade, ZD7288 can be a useful tool, provided that its off-target effects are carefully controlled for and considered in the interpretation of the results. The detailed experimental protocols provided in this guide offer a foundation for researchers to reliably assess and compare these and other HCN channel inhibitors in their own experimental settings.
References
Unveiling the Advantages of pan-HCN-IN-1: A Comparative Guide to HCN Channel Blockers
For researchers, scientists, and drug development professionals, the quest for selective and potent molecular tools is paramount. In the landscape of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel research, a new contender, pan-HCN-IN-1, has emerged. This guide provides an in-depth comparison of this compound with other established HCN channel blockers, supported by quantitative data and detailed experimental methodologies.
HCN channels are crucial players in regulating neuronal excitability and cardiac rhythm.[] Their dysfunction has been implicated in a range of disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias. Consequently, the development of specific inhibitors of these channels is of significant therapeutic interest. This guide will objectively compare the performance of this compound against well-known HCN blockers such as Ivabradine, ZD7288, Zatebradine, and Cilobradine.
Quantitative Comparison of HCN Channel Inhibitors
The inhibitory potency of this compound and other HCN blockers across the four HCN isoforms (HCN1, HCN2, HCN3, and HCN4) is summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50) values, highlight the distinct selectivity profiles of these compounds.
| Compound | HCN1 IC50 (µM) | HCN2 IC50 (µM) | HCN3 IC50 (µM) | HCN4 IC50 (µM) | Selectivity Profile |
| This compound (J&J12e) | 0.058[2] | >30 | >30 | >30 | Highly HCN1-selective |
| Ivabradine | 0.94 (mouse)[3] | ~2-3[4] | ~2.5[5] | 2.0 (human)[3] | Non-selective |
| ZD7288 | ~20[6] | ~41[6] | ~34[6] | ~21[6] | Non-selective |
| Zatebradine | 1.83[2] | 2.21[2] | 1.90[2] | 1.88[2] | Non-selective |
| Cilobradine | Similar potency across isoforms[] | Similar potency across isoforms[] | Similar potency across isoforms[] | Similar potency across isoforms[] | Non-selective |
Key Observation: The data clearly demonstrates that this compound possesses a significant advantage in terms of selectivity. While most established HCN blockers, often referred to as "pan-HCN inhibitors," exhibit broad activity across all isoforms, this compound is a potent and highly selective inhibitor of the HCN1 isoform.[2] This specificity is a critical asset for researchers aiming to dissect the specific physiological roles of the HCN1 channel without the confounding effects of blocking other isoforms.
Experimental Protocols
The determination of the inhibitory potency (IC50 values) of HCN channel blockers is typically achieved through electrophysiological techniques, most commonly the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
This protocol outlines the general procedure for assessing the inhibitory effect of a compound on HCN channels expressed in a heterologous system (e.g., HEK293 or COS7 cells).
1. Cell Culture and Transfection:
-
HEK293 or COS7 cells are cultured in appropriate media and conditions.
-
Cells are transiently or stably transfected with plasmids encoding the specific human HCN isoform (HCN1, HCN2, HCN3, or HCN4).
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.[7]
-
External (Bath) Solution: Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.[7] To isolate HCN currents, blockers for other channels such as tetrodotoxin (TTX) for sodium channels, and TEA and 4-AP for potassium channels are often included.[7]
-
Internal (Pipette) Solution: Typically contains (in mM): 120 K-gluconate or KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, and 0.3 TrisGTP, with pH adjusted to 7.3.[7][8]
-
Voltage-Clamp Protocol:
3. Compound Application and Data Analysis:
-
A baseline recording of the HCN current is established.
-
The test compound (e.g., this compound) is applied to the bath solution at various concentrations.
-
The steady-state current at the hyperpolarizing step is measured before and after compound application.
-
The percentage of current inhibition is calculated for each concentration.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value, the concentration at which 50% of the current is inhibited, is determined by fitting the dose-response curve with the Hill equation.[9][10]
Visualizing HCN Channel Signaling and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified signaling pathway of HCN channel activation and inhibition.
Caption: Workflow for determining the IC50 of HCN channel blockers.
Advantages of this compound Over Other HCN Blockers
The primary and most significant advantage of this compound is its isoform selectivity .
-
Targeted Research: The high selectivity for HCN1 allows researchers to investigate the specific roles of this isoform in neuronal processes without the off-target effects on HCN2, HCN3, and HCN4.[2] This is particularly important as the different HCN isoforms have distinct expression patterns and physiological functions. For instance, HCN4 is predominantly found in the heart's sinoatrial node and plays a key role in cardiac pacemaking, while HCN1 and HCN2 are more widely expressed in the brain.[][11]
-
Reduced Side Effects in Therapeutic Development: For drug development, isoform selectivity is crucial for minimizing side effects. Non-selective HCN blockers like Ivabradine, which is used to treat angina, can cause visual disturbances (phosphenes) due to the blockade of HCN1 channels in the retina. A highly HCN1-selective inhibitor could potentially avoid such side effects if the therapeutic target is not HCN1. Conversely, for neurological conditions where HCN1 is the target, a selective inhibitor would avoid the cardiac effects associated with blocking HCN4.
-
Potency: With an IC50 of 58 nM for HCN1, this compound is a highly potent inhibitor, allowing for its use at low concentrations, which can further reduce the potential for off-target effects.[2]
In contrast, other widely used HCN blockers present a different set of characteristics:
-
Ivabradine, ZD7288, Zatebradine, and Cilobradine are all considered non-selective or pan-HCN inhibitors .[][2][6] Their utility lies in studies where a general blockade of HCN channel activity is desired. However, this lack of selectivity makes it difficult to attribute observed effects to a specific HCN isoform.
References
- 2. Recording Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Currents (Ih) in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Hyperpolarization-activated cyclic nucleotide-gated Channels in Aging Bladder Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. axolbio.com [axolbio.com]
- 8. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
Assessing the Specificity of Pan-HCN Inhibitors: A Comparative Guide Using ZD7288 as a Case Study
Introduction
In the pursuit of novel therapeutics targeting hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the specificity of inhibitors is a critical parameter for ensuring efficacy and minimizing off-target effects. While the compound "pan-HCN-IN-1" is not described in the current scientific literature, this guide will use the well-characterized, albeit non-selective, pan-HCN inhibitor ZD7288 as a representative example to illustrate the process of assessing inhibitor specificity against other ion channels. This guide is intended for researchers, scientists, and drug development professionals.
Data Presentation: ZD7288 Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ZD7288 against various HCN channel subtypes and selected off-target ion channels. This data, gathered from multiple electrophysiological studies, highlights the importance of comprehensive screening to determine a compound's selectivity profile.
| Target Channel | IC50 (µM) | Cell Type | Source |
| HCN Channels | |||
| hHCN1 | 20 ± 6 | HEK293 | [1] |
| hHCN2 | 41 ± 15 | HEK293 | [1] |
| hHCN3 | 34 ± 11 | HEK293 | [1] |
| hHCN4 | 21 ± 14 | HEK293 | [1] |
| Native HCN | 15 | Dorsal Root Ganglion (DRG) Neurons | [2][3] |
| Off-Target Channels | |||
| Native Na+ Channels | 1.17 | Dorsal Root Ganglion (DRG) Neurons | [2][3] |
| T-type Ca2+ Channels | ~100 | Mouse Spermatogenic Cells | [4] |
| T-type Ca2+ Channels | 40 | Not specified | [5] |
Note: Variations in IC50 values for HCN channels can be attributed to different experimental conditions and the specific recombinant or native channels being studied.
Experimental Protocols
The data presented above was primarily generated using the whole-cell patch-clamp electrophysiology technique. This "gold standard" method allows for the direct measurement of ion channel activity and the effects of inhibitory compounds.[6]
Whole-Cell Patch-Clamp Electrophysiology for Specificity Screening
Objective: To determine the inhibitory potency (IC50) of a test compound (e.g., ZD7288) on a target ion channel (e.g., HCN1) and a panel of off-target ion channels expressed in a heterologous system (e.g., HEK293 cells) or in native cells.
Methodology:
-
Cell Preparation:
-
Electrode Preparation and Seal Formation:
-
Glass micropipettes with a tip diameter of 1-2 µm are fabricated and filled with an intracellular solution appropriate for the ion channel being studied.
-
The micropipette is carefully maneuvered to touch the surface of a cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
-
Voltage Clamp and Data Acquisition:
-
The cell's membrane potential is clamped at a holding potential where the target channels are typically closed.
-
Specific voltage protocols are applied to elicit channel opening and record the resulting ion currents. For example, to record HCN currents, hyperpolarizing voltage steps are applied from a holding potential of -60 mV to potentials as low as -140 mV.[3]
-
Currents are amplified, filtered, and digitized for computer analysis.
-
-
Compound Application and Dose-Response Analysis:
-
A stable baseline current is recorded.
-
The test compound is applied to the cell at increasing concentrations via the perfusion system.
-
The effect of each concentration on the current amplitude is measured.
-
The percentage of current inhibition is plotted against the compound concentration, and the data is fitted with a Hill equation to determine the IC50 value.[3]
-
-
Off-Target Screening:
-
The same protocol is repeated for a panel of different ion channels (e.g., Na+, K+, Ca2+ channels) to assess the compound's specificity.
-
Mandatory Visualization
Experimental Workflow for Ion Channel Inhibitor Specificity Assessment
Workflow for assessing ion channel inhibitor specificity.
The assessment of inhibitor specificity is a cornerstone of modern drug discovery. As demonstrated with the pan-HCN inhibitor ZD7288, compounds that appear selective in initial assays may exhibit significant off-target activities when subjected to a broader panel of ion channels. The data clearly indicates that ZD7288 is not a selective HCN channel blocker, as it also inhibits sodium and T-type calcium channels, sometimes with higher potency.[3][4] This lack of specificity necessitates caution when interpreting experimental results obtained using this compound and underscores the importance of rigorous, multi-target screening using high-fidelity techniques like patch-clamp electrophysiology. For researchers and drug development professionals, establishing a comprehensive selectivity profile early in the discovery process is paramount for advancing safe and effective ion channel modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 3. Is ZD7288 a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZD7288 inhibits low-threshold Ca(2+) channel activity and regulates sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Is ZD7288 a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of pan-HCN-IN-1 and MEL57A for Researchers
In the landscape of neurological and cardiac research, the modulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels presents a promising therapeutic avenue. This guide provides a detailed comparative analysis of two notable HCN channel inhibitors: pan-HCN-IN-1 and MEL57A. Tailored for researchers, scientists, and drug development professionals, this document outlines their biochemical properties, isoform selectivity, and functional effects, supported by available experimental data.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and MEL57A based on publicly available data. This allows for a direct comparison of their potency and selectivity.
| Parameter | This compound (Compound J&J12e) | MEL57A |
| Target | Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels | Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels |
| Reported Potency | IC50: 58 nM for HCN1[1] | EC50 at -80 mV: 21 ± 3.98 µM for mHCN1; 19.35 ± 4.48 µM for mHCN2 |
| Selectivity Profile | Data for HCN2 and HCN4 isoforms is not readily available in public sources. | Selective for HCN1 and HCN2 over HCN4.[2] |
| Functional Effects | Reduces voltage sag and enhances EPSP summation in rat brain slices ex vivo.[1] | Significantly reduces Ih in mouse dorsal root ganglion (DRG) neurons (60% at 30 and 100 µM at -80 mV); minimal effect on If in guinea pig sinoatrial node cells (18% reduction at 3 µM at -120 mV).[3] Effective in reducing hyperalgesia and allodynia in oxaliplatin-treated rats without reported cardiac effects.[4][5] |
| Pharmacokinetics | Publicly available data is limited. | Not thoroughly investigated.[4] |
| Off-target Effects | Publicly available data is limited. | Screening against additional ion channels has not been thoroughly investigated.[4] |
Mechanism of Action and Signaling Pathway
Both this compound and MEL57A exert their effects by inhibiting HCN channels. These channels are crucial regulators of neuronal and cardiac rhythmicity. In neurons, HCN channels contribute to the resting membrane potential, dendritic integration of synaptic inputs, and rhythmic firing. Inhibition of HCN channels leads to a hyperpolarization of the cell membrane, a reduction in the "sag" voltage deflection seen in response to hyperpolarizing current injections, and an increase in the temporal summation of excitatory postsynaptic potentials (EPSPs).
The following diagram illustrates the general signaling pathway affected by HCN channel inhibitors in a neuron.
Caption: General signaling pathway of HCN channel inhibition in neurons.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and MEL57A.
Whole-Cell Patch-Clamp Electrophysiology for HCN Channel Inhibition
This protocol is essential for characterizing the potency and selectivity of HCN channel inhibitors.
Objective: To measure the effect of test compounds on the activity of specific HCN channel isoforms (HCN1, HCN2, HCN4) expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Cells are transiently or stably transfected with plasmids encoding the desired human or rodent HCN isoform (e.g., hHCN1, mHCN2, hHCN4).
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
Patch pipettes are pulled to a resistance of 3-5 MΩ.
-
-
Voltage Protocol and Data Acquisition:
-
Cells are held at a holding potential of -40 mV.
-
To elicit HCN currents (Ih), hyperpolarizing voltage steps are applied from -50 mV to -140 mV in 10 mV increments for 2-4 seconds.
-
Tail currents are measured by stepping the voltage back to a depolarized potential (e.g., -30 mV).
-
Currents are amplified, filtered (e.g., at 2 kHz), and digitized (e.g., at 10 kHz).
-
-
Compound Application and Analysis:
-
A stable baseline of Ih is established before the application of the test compound (this compound or MEL57A) at various concentrations.
-
The effect of the compound on the current amplitude is measured at a specific voltage (e.g., -80 mV or -120 mV).
-
IC50 or EC50 values are determined by fitting the concentration-response data to a Hill equation.
-
Selectivity is determined by comparing the potency of the compound across different HCN isoforms.
-
The following diagram illustrates the experimental workflow for determining the IC50 of an HCN channel inhibitor.
Caption: Workflow for IC50 determination using whole-cell patch-clamp.
In Vivo and Ex Vivo Models
Ex Vivo Brain Slice Electrophysiology
Objective: To assess the functional consequences of HCN channel inhibition on neuronal network activity.
Methodology:
-
Slice Preparation:
-
Rodents (e.g., rats) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) are prepared using a vibratome.
-
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Whole-cell or field potential recordings are obtained from neurons within the slice.
-
To assess voltage sag, hyperpolarizing current steps are injected.
-
To measure EPSP summation, a train of synaptic stimuli is delivered.
-
-
Compound Application:
-
This compound or MEL57A is bath-applied to the slice at a known concentration.
-
Changes in voltage sag and EPSP summation are measured before and after compound application.
-
Neuropathic Pain Models
Objective: To evaluate the analgesic efficacy of HCN channel inhibitors in a preclinical model of neuropathic pain.
Methodology:
-
Induction of Neuropathy:
-
Neuropathic pain is induced in rodents (e.g., rats or mice) using models such as chronic constriction injury (CCI) of the sciatic nerve or by administering chemotherapeutic agents like oxaliplatin.[5]
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments.
-
Thermal hyperalgesia is measured using the Hargreaves plantar test or a cold plate test.
-
Baseline sensory thresholds are determined before and after the induction of neuropathy.
-
-
Drug Administration and Assessment:
-
MEL57A or a vehicle control is administered to the animals (e.g., via intraperitoneal injection).
-
Sensory thresholds are re-evaluated at different time points after drug administration to determine the analgesic effect.
-
Conclusion
This compound and MEL57A are valuable research tools for investigating the physiological and pathological roles of HCN channels. This compound is a potent inhibitor of HCN1, though its activity across other HCN isoforms requires further public documentation to be fully characterized as a "pan" inhibitor. In contrast, MEL57A demonstrates clear selectivity for HCN1 and HCN2 isoforms over HCN4, making it a useful tool to dissect the specific roles of these neuronal HCN channels. The choice between these two inhibitors will depend on the specific research question, with this compound being suitable for studies requiring potent, potentially broad-spectrum HCN inhibition, and MEL57A being ideal for investigating the distinct functions of HCN1/2-containing channels, particularly in the context of neuropathic pain, without the confounding effects of significant HCN4 blockade. Further studies are needed to elucidate the full pharmacological profile, including pharmacokinetics and off-target effects, of both compounds to better inform their application in preclinical research and potential therapeutic development.
References
- 1. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing broad-spectrum and isoform-preferring HCN channel blockers for anticonvulsant properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective HCN1 block as a strategy to control oxaliplatin-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the pharmacokinetic differences between HCN inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of various hyperpolarization-activated cyclic nucleotide-gated (HCN) channel inhibitors. The information presented herein is intended to assist researchers and drug development professionals in evaluating and selecting appropriate candidates for further investigation.
Introduction to HCN Channel Inhibitors
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial for regulating pacemaker activity in both the heart and the nervous system.[1][2] Inhibition of these channels, particularly the If current in the sinoatrial node, leads to a reduction in heart rate. This mechanism of action has made HCN inhibitors a valuable class of drugs for the treatment of cardiovascular conditions such as chronic stable angina pectoris and heart failure.[1][3] This guide focuses on the pharmacokinetic differences between prominent HCN inhibitors, providing a basis for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of several HCN inhibitors based on available preclinical and clinical data. It is important to note that direct comparative studies are limited, and data are often derived from separate investigations under varying conditions.
| Parameter | Ivabradine | Zatebradine | Cilobradine |
| Bioavailability (Oral) | ~40% (human)[4] | 79.2 ± 15.3% (human, based on renal excretion)[5] | 34% (solution), 43% (capsule) (human) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasting, human)[4] | 0.5 - 3 hours (human)[5] | Not explicitly stated |
| Plasma Half-life (t1/2) | ~2 hours (distribution), ~6 hours (effective) (human)[4] | Not explicitly stated | ~4 hours (terminal, human) |
| Clearance (CL) | 24 L/h (total, human)[4] | Not explicitly stated | 21.5 L/h (total, human) |
| Volume of Distribution (Vd) | ~100 L (steady state, human)[4] | Not explicitly stated | 95.8 L (p.o.), 130 L (i.v.) (steady state, human) |
| Protein Binding | ~70% (human)[4] | Not explicitly stated | Not explicitly stated |
| Primary Metabolism | CYP3A4-mediated oxidation (liver and intestines)[4] | Not explicitly stated | Not explicitly stated |
| Primary Excretion Route | Metabolites excreted via feces and urine in similar proportions[4] | 62.5 ± 2.0% renal (i.v.), 48.8 ± 3.1% renal (oral) of total radioactivity[5] | Not explicitly stated |
| Active Metabolites | Yes (S 18982, equipotent to ivabradine)[4] | Not explicitly stated | Not explicitly stated |
Note: Data for newer, isoform-selective inhibitors such as MEL55A and MEL57A are limited, with sources indicating their pharmacokinetic profiles have not yet been thoroughly investigated.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of experimental protocols used to determine the pharmacokinetic parameters of key HCN inhibitors.
Ivabradine: Pharmacokinetic Study in Healthy Chinese Men[4]
-
Study Design: A Phase I, randomized, open-label, parallel-arm, single- and multiple-dose study.
-
Subjects: 36 healthy, nonsmoking Chinese men.
-
Dosing: Subjects were randomized to receive single oral doses of 5, 10, or 20 mg of ivabradine, followed by repeated oral doses twice daily for 6 days.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analytical Method: Plasma concentrations of ivabradine were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[7]
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.
Zatebradine: Pharmacokinetic Study in Healthy Volunteers[5]
-
Study Design: A study to determine the pharmacokinetics after intravenous infusion and oral administration.
-
Subjects: 6 healthy volunteers.
-
Dosing: Subjects received a 7.5 mg intravenous infusion or oral solution containing 14C-labeled zatebradine.
-
Sample Collection: Plasma and urine samples were collected over time.
-
Analytical Method: Concentrations of zatebradine and total radioactivity in plasma and urine were measured by a specific, sensitive, reversed-phase automated HPLC system with fluorimetric detection and by liquid scintillation counting.
-
Pharmacokinetic Analysis: Data from plasma levels were fitted to an open, two-compartment model to determine pharmacokinetic parameters.
General Preclinical In Vivo Pharmacokinetic Study Protocol
While a specific, detailed preclinical protocol for cilobradine was not available in the searched literature, a general protocol for in vivo pharmacokinetic studies in animal models (e.g., rats, dogs) typically involves the following steps:
-
Animal Models: Use of appropriate animal species (e.g., Sprague-Dawley rats, Beagle dogs).
-
Dosing: Administration of the test compound via intravenous (for absolute bioavailability) and oral routes at one or more dose levels.
-
Sample Collection: Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at predetermined time points. Urine and feces may also be collected for excretion studies.
-
Sample Processing: Blood samples are processed to plasma and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key parameters such as AUC, Cmax, Tmax, half-life, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Visualizations
HCN Channel Signaling Pathway
The following diagram illustrates the signaling pathway through which cyclic adenosine monophosphate (cAMP) modulates HCN channel activity. This interaction is a key aspect of the physiological function of these channels and the mechanism of action of their inhibitors.
Experimental Workflow for an In Vivo Pharmacokinetic Study
This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study to evaluate a new chemical entity (NCE).
References
- 1. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of S-conjugates derived from hexachlorobutadiene in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cilobradine in cats with a first episode of congestive heart failure due to primary cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical results with I(f) current inhibition by ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of pan-HCN-IN-1: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For novel research compounds like pan-HCN-IN-1, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, it is crucial to adopt a precautionary approach and manage the substance as a hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on established laboratory safety protocols for hazardous materials.
Pre-Disposal Considerations and Waste Minimization
Before beginning any experiment, it is essential to have a clear plan for the waste that will be generated.[1] A key principle of sustainable laboratory practice is waste minimization. Consider the following strategies to reduce the volume of chemical waste:
-
Source Reduction: Order only the quantity of this compound that is necessary for your experiments.
-
Scale Reduction: Whenever feasible, reduce the scale of your experiments to minimize the amount of waste produced.
-
Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to identify surplus chemicals that could be shared with other labs.
Quantitative Guidelines for Hazardous Waste Storage
Proper storage of chemical waste is regulated to ensure safety. The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | [2] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [2] |
| Container Fill Level | Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion. | [3] |
| Maximum Storage Time | Up to 12 months in a Satellite Accumulation Area, provided accumulation limits are not exceeded. | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including solutions in solvents like Dimethyl Sulfoxide (DMSO).
1. Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear:
-
A standard laboratory coat.
-
Safety goggles or a face shield.
-
Chemically resistant gloves (Butyl gloves are recommended when working with DMSO, as it can penetrate nitrile gloves).[2]
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated consumables like pipette tips, tubes, and weighing paper) in a designated, leak-proof, and clearly labeled solid waste container. Do not mix solid and liquid waste in the same container.
-
Liquid Waste: Collect liquid waste containing this compound, including solutions in DMSO, in a separate, compatible liquid waste container.[2] It is best practice to segregate halogenated and non-halogenated solvent wastes.
3. Waste Container Selection and Labeling:
-
Compatibility: Use containers made of materials that are compatible with the chemical waste. For many organic solvents, including DMSO solutions, glass or high-density polyethylene (HDPE) containers are appropriate.[4] Avoid using metal containers for corrosive materials.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound in Dimethyl Sulfoxide"). Avoid using abbreviations or chemical formulas.
-
The approximate concentrations and volumes of the components.
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Waste Accumulation and Storage:
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.
-
Secondary Containment: Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2] The containers should be placed in secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.
-
Incompatible Wastes: Do not store incompatible chemicals together. For instance, keep acids separate from bases and oxidizers away from organic materials.
5. Arranging for Disposal:
-
Contact Environmental Health & Safety (EHS): Once the waste container is full (not exceeding 75% capacity for liquids) or is approaching the maximum storage time, contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[1]
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink.[3]
6. Empty Container Disposal:
-
Non-Acutely Hazardous Waste: If the original container held a substance that is not classified as acutely hazardous, it can be disposed of as regular trash after it has been thoroughly emptied, and the label has been defaced.
-
Acutely Hazardous Waste: If this compound is determined to be an acutely hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling pan-HCN-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of pan-HCN-IN-1, a potent inhibitor of the hyperpolarization-activated and cyclic-nucleotide-gated 1 (HCN1) ion channel.[1] Given that this compound is a novel neuroactive compound intended for research purposes only, comprehensive toxicological data is not yet available. Therefore, a highly cautious and risk-averse approach to its handling and disposal is mandatory. All procedures should be conducted under the assumption that the compound is potent and potentially hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure during the handling of this compound. The following table outlines the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, low-permeability, solid-front lab coat or gown- Double-gloving (nitrile or neoprene)- ANSI-approved safety goggles and a face shield- NIOSH-approved N95 or higher-rated respirator |
| Solution Preparation and Handling | - Disposable, low-permeability, solid-front lab coat or gown- Double-gloving (nitrile or neoprene)- ANSI-approved safety goggles- Work should be performed in a certified chemical fume hood |
| General Laboratory Use | - Standard lab coat- Single pair of nitrile gloves- ANSI-approved safety glasses with side shields |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to ensure the safety of all laboratory personnel.
Engineering Controls:
-
Ventilation: All handling of this compound in its powdered form or in volatile solvents must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute. For highly potent compounds where the occupational exposure limit (OEL) is unknown, containment solutions such as a glove box or an isolator are recommended, especially for weighing and aliquoting.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the laboratory.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If possible, purchase pre-weighed amounts to avoid handling the powder. If weighing is necessary, use a dedicated, calibrated microbalance inside a fume hood or containment unit. Use anti-static weighing dishes.
-
Solution Preparation: Add solvents to the powdered compound slowly and carefully to avoid splashing. Use a vortex mixer or sonicator to aid dissolution as needed, ensuring the container is securely capped.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
-
Spill Management: In case of a spill, evacuate the immediate area. For small spills, use a chemical spill kit with absorbent pads. For larger spills, or if the spill occurs outside of a containment unit, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect all contaminated solid waste, including gloves, bench paper, weighing dishes, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.- The container should be labeled "Hazardous Waste: this compound" and include the date. |
| Liquid Waste | - Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.- Do not mix with other chemical waste streams unless compatibility has been confirmed.- The container should be labeled "Hazardous Waste: this compound in [Solvent Name]". |
| Sharps Waste | - Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. |
All hazardous waste must be disposed of through the institution's EHS-approved chemical waste program. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Signaling Pathway
While specific experimental protocols for this compound are not publicly available, its mechanism of action as an HCN1 channel inhibitor provides a basis for understanding its biological effects. HCN channels are involved in regulating neuronal excitability and cardiac pacemaker activity.
Hypothetical Experimental Workflow for Assessing Neuronal Excitability:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
